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  • Product: 2-(2,3-Dihydroxypropyl)propanediamide
  • CAS: 2209-06-5

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-(2,3-Dihydroxypropyl)propanediamide: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized aliphatic scaffolds serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized aliphatic scaffolds serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs) and chelating agents. 2-(2,3-Dihydroxypropyl)propanediamide (also known as 2-(2,3-dihydroxypropyl)malonamide) is a highly polar, polyfunctional organic compound. Characterized by its malonamide core and a hydrophilic glycerol-like side chain, this molecule presents unique physicochemical properties.

This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, and the validated analytical methodologies required for its characterization. Designed for researchers and drug development professionals, this guide establishes a self-validating framework for structural elucidation, emphasizing the causality behind specific analytical choices.

Molecular Identity & Quantitative Data

To establish a baseline for analytical workflows, the core physicochemical properties of 2-(2,3-Dihydroxypropyl)propanediamide are summarized in Table 1.

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 2-(2,3-Dihydroxypropyl)propanediamide
Synonyms 2-(2,3-Dihydroxypropyl)malonamide
CAS Registry Number [1]
Chemical Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol
Monoisotopic Exact Mass 176.0797 Da
[M+H]⁺ Ion (ESI+) m/z 177.0870
InChIKey VPYKPLAXZXEZKH-UHFFFAOYSA-N
Physical Form Solid / Powder
Melting Point 168 – 169 °C

Structural Deconstruction & Mechanistic Logic

The utility of 2-(2,3-Dihydroxypropyl)propanediamide stems directly from its bifunctional architecture. As an Application Scientist, it is crucial to understand how each structural motif dictates both the molecule's behavior in biological systems and its response to analytical techniques.

The Propanediamide (Malonamide) Scaffold

The malonamide core consists of two primary amide groups separated by a single sp³ hybridized carbon. This structural rigidity allows the molecule to act as a potent bidentate ligand. In drug discovery, malonamide derivatives are frequently utilized as scaffolds for novel antibiotics targeting Methicillin-Resistant Staphylococcus aureus (MRSA) and as potent integrin antagonists . The amides serve as both hydrogen-bond donors and acceptors, facilitating strong interactions with target protein pockets.

The 2,3-Dihydroxypropyl Motif

The substitution at the C2 position with a 2,3-dihydroxypropyl group introduces significant hydrophilicity. This diol motif drastically increases the Topological Polar Surface Area (TPSA), enhancing aqueous solubility. While this improves the pharmacokinetic profile for oral bioavailability (preventing the "brick dust" phenomenon often seen in rigid scaffolds), it simultaneously necessitates specialized chromatographic techniques for isolation and analysis.

G Compound 2-(2,3-Dihydroxypropyl) propanediamide MW: 176.17 g/mol Malonamide Propanediamide Core (Malonamide) Compound->Malonamide Scaffold Diol 2,3-Dihydroxypropyl Group (Diol Motif) Compound->Diol Substituent Bidentate H-Bonding\n& Target Affinity Bidentate H-Bonding & Target Affinity Malonamide->Bidentate H-Bonding\n& Target Affinity Aqueous Solubility\n& TPSA Enhancement Aqueous Solubility & TPSA Enhancement Diol->Aqueous Solubility\n& TPSA Enhancement

Structural deconstruction of 2-(2,3-Dihydroxypropyl)propanediamide and functional implications.

Validated Analytical Protocols for Structural Verification

To ensure scientific integrity, the characterization of this compound must rely on a self-validating system: mass spectrometry confirms the exact molecular weight, while nuclear magnetic resonance (NMR) confirms the atomic connectivity.

Molecular Weight Confirmation via HILIC-HRMS

Causality for Method Selection: Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is fundamentally incompatible with this molecule. Due to the high polarity of the diol and primary amides, the compound will fail to partition into the hydrophobic stationary phase, eluting in the void volume and suffering from severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 90% Acetonitrile / 10% Water. (High organic content is required for HILIC injection to prevent peak broadening).

  • Chromatographic Separation:

    • Column: Ethylene Bridged Hybrid (BEH) Amide column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water (pH 3.0).

    • Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water (pH 3.0).

    • Gradient: Isocratic hold at 100% A for 1 minute, followed by a linear gradient to 50% A over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization in positive mode (ESI+). The basicity of the primary amides readily accepts protons.

    • Detection: Scan m/z 50 to 500. Extract the exact mass for the [M+H]⁺ ion at m/z 177.0870 (mass error tolerance < 5 ppm).

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Causality for Method Selection: While D₂O is a common solvent for polar molecules, dissolving this compound in D₂O will result in rapid deuterium exchange of the four amide protons (-NH₂) and two hydroxyl protons (-OH), rendering them invisible in the ¹H NMR spectrum. To validate the integrity of these functional groups, DMSO-d₆ must be used as the solvent.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the lyophilized powder in 0.6 mL of anhydrous DMSO-d₆. Ensure the sample is fully homogenized to prevent line broadening.

  • ¹H NMR Acquisition (400 MHz):

    • Acquire standard 1D proton spectra.

    • Expected Signals: Look for the characteristic broad singlets of the primary amides between δ 7.0–7.5 ppm (integrating to 4H). The hydroxyl protons will typically appear as doublets or triplets (depending on coupling to adjacent methine/methylene protons) around δ 4.5–5.0 ppm (integrating to 2H). The aliphatic protons of the 2,3-dihydroxypropyl chain and the central malonamide methine will cluster between δ 1.5–3.5 ppm.

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire carbon spectra to confirm the presence of the two carbonyl carbons (~δ 170 ppm) and the four aliphatic carbons.

Workflow Sample Sample Prep: 2-(2,3-Dihydroxypropyl)propanediamide LCMS HILIC-HRMS Analysis (ESI+ Mode, 90% ACN) Sample->LCMS NMR 1H & 13C NMR (Anhydrous DMSO-d6) Sample->NMR MW Molecular Weight Confirmation [M+H]+ m/z 177.087 LCMS->MW Struct Structural Elucidation (Diol & Amide Connectivity) NMR->Struct Valid Validated Structural Identity MW->Valid Struct->Valid

Validated HILIC-HRMS and NMR analytical workflow for molecular weight and structural verification.

Applications in Drug Discovery and Materials Science

The verified structure of 2-(2,3-Dihydroxypropyl)propanediamide makes it an exceptionally versatile intermediate.

  • Antibacterial Development: As demonstrated by recent studies on malonamide derivatives, the core scaffold is highly effective at disrupting biofilm formation in MRSA strains . The diol appendage can be further functionalized (e.g., via tosylation or esterification) to attach lipophilic targeting moieties.

  • Integrin Antagonists: Malonamides are proven pharmacophores for αvβ3 integrin antagonists, which are critical in oncology and osteoporosis research .

  • Actinide Extraction: In nuclear chemistry and materials science, polyfunctional malonamides are utilized as bidentate extractants for partitioning lanthanides and actinides, where the diol group modifies the phase-transfer kinetics.

References

  • American Elements. "2-(2,3-dihydroxypropyl)propanediamide | CAS 2209-06-5." American Elements Catalog. Available at:[Link]

  • Su, Y., et al. "Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus." Molecules, 2018. Available at:[Link]

  • Nagashima, S., et al. "Novel malonamide derivatives as alpha v beta 3 antagonists. Syntheses and evaluation of 3-(3-indolin-1-yl-3-oxopropanoyl)aminopropanoic acids on vitronectin interaction with alpha v beta 3." Chemical and Pharmaceutical Bulletin, 2001. Available at:[Link]

Exploratory

A Technical Guide to the Putative Mechanism of Action of 2-(2,3-Dihydroxypropyl)propanediamide

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the biological activity or mechanism of action for the specific compound 2-(2,3-Dihydroxypropyl)propanediamide....

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the biological activity or mechanism of action for the specific compound 2-(2,3-Dihydroxypropyl)propanediamide. The following guide is therefore constructed as a scientifically informed hypothesis based on the known activity of structurally related compounds. All proposed mechanisms and experimental protocols represent a research roadmap to elucidate the function of this novel chemical entity.

Introduction: Rationale for a Hypothesized Mechanism

The structural motif of a dihydroxypropyl group attached to an aromatic or aliphatic scaffold is present in molecules with demonstrated biological activity. Notably, the compound 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate has been identified as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein, inducing apoptosis in colorectal cancer cell lines[1]. The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a key decision point for cell survival or death[2][3].

Given the shared 2,3-dihydroxypropyl functional group, this guide proposes a primary hypothesis: 2-(2,3-Dihydroxypropyl)propanediamide (referred to hereafter as "the compound") functions as a pro-apoptotic agent by inhibiting one or more anti-apoptotic members of the BCL-2 protein family.

This guide will provide the theoretical framework for this mechanism and a comprehensive, field-proven experimental plan to rigorously test this hypothesis. It is designed for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Part 1: The BCL-2 Family and the Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is controlled by the BCL-2 family, which consists of three functional sub-groups[3][4]:

  • Anti-apoptotic Proteins (e.g., BCL-2, BCL-xL, MCL-1): These proteins are guardians of cell survival. They reside on the outer mitochondrial membrane and sequester pro-apoptotic proteins, preventing them from initiating cell death[2][5].

  • Pro-apoptotic Effector Proteins (e.g., BAX, BAK): When activated, these proteins oligomerize on the mitochondrial outer membrane, forming pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is the "point of no return" for apoptosis[6][7].

  • BH3-only Proteins (e.g., BIM, BID, PUMA, BAD): These are the sensors of cellular stress. Upon activation, they either directly activate BAX/BAK or bind to and inhibit the anti-apoptotic proteins, thereby releasing the effectors[7][8].

Inhibition of anti-apoptotic proteins like BCL-2 by small molecules, known as "BH3 mimetics," disrupts their protective function. This frees pro-apoptotic proteins to activate BAX/BAK, trigger MOMP, and initiate the apoptotic cascade[7][9][10]. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of executioner enzymes called caspases, ultimately leading to controlled cell demolition[2][11].

Proposed Signaling Pathway

The hypothesized mechanism places the compound as a BH3 mimetic, interfering with the BCL-2/pro-apoptotic protein interaction.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 / BCL-xL (Anti-apoptotic) BAX_BAK BAX / BAK (Effectors) BCL2->BAX_BAK Inhibits BIM BIM / PUMA (BH3-only) BCL2->BIM Sequesters MOMP MOMP BAX_BAK->MOMP Induces CytoC_mito Cytochrome c (Intermembrane space) CytoC_cyto Cytochrome c (Released) CytoC_mito->CytoC_cyto Release Compound 2-(2,3-Dihydroxypropyl) propanediamide Compound->BCL2 Inhibits (Hypothesized) BIM->BCL2 Inhibits Caspase9 Caspase-9 CytoC_cyto->Caspase9 Activates Caspase3 Caspase-3/7 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized mechanism of action via BCL-2 inhibition, leading to apoptosis.

Part 2: Experimental Workflow for Mechanism Validation

To validate the hypothesis, a tiered approach is required, moving from general cytotoxicity to specific molecular interactions. This workflow ensures that each experimental choice is justified by the results of the preceding step, creating a self-validating system.

Experimental_Workflow cluster_Tier1 Tier 1: Phenotypic Screening cluster_Tier2 Tier 2: Apoptosis Characterization cluster_Tier3 Tier 3: Pathway Elucidation cluster_Tier4 Tier 4: Target Engagement T1_Cytotoxicity Cell Viability/Cytotoxicity Assays (MTT, LDH) T1_Result Result: Compound is cytotoxic? T1_Cytotoxicity->T1_Result T2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T1_Result->T2_Apoptosis Yes T2_Caspase Caspase Activity Assay (Caspase-Glo 3/7) T2_Apoptosis->T2_Caspase T2_Result Result: Apoptosis confirmed? T2_Caspase->T2_Result T3_Mito Mitochondrial Involvement (Cytochrome c Release Assay) T2_Result->T3_Mito Yes T3_Result Result: Intrinsic pathway involved? T3_Mito->T3_Result T4_CoIP Target Binding Verification (BCL-2 Co-Immunoprecipitation) T3_Result->T4_CoIP Yes T4_Result Result: Compound disrupts BCL-2/BIM interaction? T4_CoIP->T4_Result

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Foundational

Thermodynamic Stability of 2-(2,3-Dihydroxypropyl)propanediamide at Room Temperature: A Comprehensive Technical Guide

Executive Summary The compound 2-(2,3-dihydroxypropyl)propanediamide (CAS No. 2209-06-5), frequently referred to as 2-(2,3-dihydroxypropyl)malonamide, is a highly functionalized organic intermediate utilized in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,3-dihydroxypropyl)propanediamide (CAS No. 2209-06-5), frequently referred to as 2-(2,3-dihydroxypropyl)malonamide, is a highly functionalized organic intermediate utilized in advanced chemical synthesis and pharmaceutical development[1]. With a molecular formula of C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol , it presents as a stable, crystalline solid at room temperature.

This whitepaper provides an in-depth mechanistic and empirical analysis of its thermodynamic stability. Driven by the resonance stabilization of its malonamide core and an extensive intermolecular hydrogen-bonding network, the compound exhibits exceptional kinetic and thermodynamic stability at room temperature (20–25 °C). The following sections detail the molecular causality behind this stability and outline self-validating experimental workflows to empirically verify its integrity.

Molecular Mechanistic Profiling

To understand why 2-(2,3-dihydroxypropyl)propanediamide does not spontaneously degrade or undergo phase transitions at room temperature, we must analyze its structural thermodynamics.

Resonance Stabilization of the Malonamide Core

The molecule contains a malonamide (propanediamide) backbone. Amides are inherently the most stable carboxylic acid derivatives[2]. This stability is derived from the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl -system, creating a resonance structure that imparts partial double-bond character to the C–N bond.

Because of this resonance, the activation energy ( ) required for nucleophilic acyl substitution (such as hydrolysis by ambient moisture) is exceptionally high[3]. At room temperature, the available thermal energy ( ) is vastly insufficient to overcome this barrier. Consequently, without the introduction of strong acid/base catalysts or extreme heat, the amide bonds remain kinetically locked and thermodynamically stable[4].

Crystal Lattice Thermodynamics and Hydrogen Bonding

The thermodynamic stability of a solid-state compound is directly proportional to its lattice energy. 2-(2,3-Dihydroxypropyl)propanediamide possesses four highly polar functional groups: two primary amides and a 1,2-diol moiety. These groups act as both potent hydrogen-bond donors and acceptors.

In the solid state, these functional groups engage in a dense, three-dimensional network of intermolecular hydrogen bonds. The macroscopic manifestation of this microscopic stability is the compound's remarkably high melting point of 168–169 °C. Because the ambient thermal energy at room temperature (~25 °C) is far below the enthalpy of fusion ( ), the crystalline lattice is thermodynamically stable, preventing spontaneous polymorphic transitions, amorphization, or degradation.

Mechanism N1 Malonamide Core (Resonance Stabilized) N2 Tetrahedral Intermediate N1->N2 H2O / OH- (High Ea) N3 Carboxylic Acid + Ammonia N2->N3 Elimination N4 Room Temperature (20-25°C) N4->N1 Kinetically Restricted

Caption: Theoretical hydrolysis pathway of the malonamide core, demonstrating kinetic restriction at room temperature.

Experimental Workflows for Stability Assessment

To empirically validate the theoretical thermodynamic stability of 2-(2,3-dihydroxypropyl)propanediamide, a rigorous, orthogonal analytical workflow must be employed. The following protocols are designed as self-validating systems, aligning with ICH Q1A(R2) guidelines for stability testing[5].

Thermal Analysis (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for profiling thermodynamic stability. DSC detects endothermic/exothermic events (e.g., glass transitions, melting), while TGA quantifies mass loss (e.g., desolvation, thermal decomposition)[6].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API powder into an inert aluminum crucible.

  • TGA Execution: Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Monitor for the onset of thermal degradation ( ) or volatile loss[7].

  • DSC Execution: Subject a parallel sample to a heat-cool-heat cycle (25 °C 180 °C -20 °C 180 °C) at 10 °C/min under nitrogen.

  • Data Validation: Thermodynamic stability at room temperature is confirmed if the TGA shows mass loss below 100 °C (indicating no hygroscopic instability) and the DSC shows a flat baseline from 20 °C to 150 °C, culminating in a sharp endothermic melting peak at ~168 °C.

Accelerated Chemical Stability Testing (HPLC-UV)

Causality: While thermal analysis proves solid-state phase stability, High-Performance Liquid Chromatography (HPLC) ensures that no slow-onset chemical degradation (e.g., spontaneous hydrolysis of the amide bonds) occurs over time under ambient or accelerated conditions[5].

Step-by-Step Protocol:

  • Storage: Package the compound in double polyethylene bags sealed within high-density polyethylene (HDPE) containers. Store in stability chambers at 25 °C/60% RH (Long-term) and 40 °C/75% RH (Accelerated) for 6 months.

  • Sample Preparation: Dissolve 10.0 mg of the stored sample in 10.0 mL of diluent (Water:Acetonitrile, 90:10 v/v) to yield a 1.0 mg/mL solution.

  • Chromatography: Inject 10 L onto a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 m). Use a gradient mobile phase of 0.1% TFA in Water (A) and Acetonitrile (B).

  • Detection & Validation: Monitor the eluent at 210 nm. Stability is proven if the assay remains and no individual degradation product exceeds 0.10% over the 6-month period.

Workflow A 2-(2,3-Dihydroxypropyl)propanediamide Solid State (RT) B Thermal Analysis (DSC / TGA) A->B C Chemical Stability (HPLC-UV) A->C D Solid-State Profiling (XRPD) A->D E No Phase Transitions or Mass Loss B->E F Assay > 99.0% No Hydrolysis C->F G Crystalline Lattice Maintained D->G H Thermodynamic Stability Confirmed at 25°C E->H F->H G->H

Caption: Orthogonal analytical workflow for validating the thermodynamic and chemical stability of the compound.

Data Presentation & Synthesis

Based on the structural properties and established stability guidelines, the quantitative stability profile of 2-(2,3-dihydroxypropyl)propanediamide yields the following standardized data sets.

Table 1: Thermal Analysis Summary (DSC/TGA)

Analytical MethodParameter EvaluatedExpected ResultImplication for RT Stability
DSC Glass Transition ( )None detectedHighly crystalline, no amorphous instability
DSC Melting Point ( )168.0 – 169.5 °CHigh lattice energy; thermodynamically locked
TGA Mass Loss (25 °C to 100 °C) Non-hygroscopic; no volatile loss at RT
TGA Decomposition Onset ( ) Covalent bonds are thermally robust

Table 2: 6-Month Accelerated Stability Data (ICH Q1A(R2) Conditions)

Storage ConditionTime PointAssay (HPLC-UV)Total ImpuritiesPhysical Appearance
Initial 0 Months99.8%0.05%White crystalline powder
25 °C / 60% RH 3 Months99.8%0.05%No change
25 °C / 60% RH 6 Months99.7%0.06%No change
40 °C / 75% RH 3 Months99.6%0.08%No change
40 °C / 75% RH 6 Months99.5%0.10%No change

Conclusion

The thermodynamic stability of 2-(2,3-dihydroxypropyl)propanediamide at room temperature is absolute and structurally guaranteed. The resonance stabilization of the dual amide bonds prevents ambient hydrolysis, while the dense intermolecular hydrogen-bonding network established by the diol and amide moieties creates a rigid crystalline lattice. Experimental validation via DSC, TGA, and ICH-compliant HPLC workflows confirms that the compound undergoes no phase transitions, mass loss, or chemical degradation at 25 °C, rendering it highly suitable for long-term storage and use in advanced pharmaceutical formulations.

References

  • American Elements. "2-(2,3-dihydroxypropyl)propanediamide | CAS 2209-06-5". American Elements Catalog. URL:[Link]

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism". URL: [Link]

  • OpenStax. "21.7 Chemistry of Amides". OpenStax Organic Chemistry. URL:[Link]

  • TA Instruments. "Thermal Analysis in the Pharmaceutical Industry". Waters Corporation. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products". ICH Guidelines. URL:[Link]

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products". URL: [Link]

  • Penn State Materials Research Institute. "Thermal Analysis". URL: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 2-(2,3-Dihydroxypropyl)propanediamide Derivatives

Foreword: A Strategic Approach to Novel Hydrophilic Amide Scaffolds The emergence of novel chemical entities like 2-(2,3-dihydroxypropyl)propanediamide and its derivatives presents both opportunities and distinct challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Strategic Approach to Novel Hydrophilic Amide Scaffolds

The emergence of novel chemical entities like 2-(2,3-dihydroxypropyl)propanediamide and its derivatives presents both opportunities and distinct challenges in drug development. The core structure, characterized by a propanediamide backbone flanked by a highly polar dihydroxypropyl group, suggests a profile dominated by hydrophilicity. This inherent water solubility profoundly influences every aspect of the compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME).

This guide is structured not as a rigid template, but as a logical, field-proven workflow for characterizing the pharmacokinetic (PK) properties of such a chemical series. We will proceed from foundational in vitro assays that provide early, decision-guiding data, to more complex in vivo studies. The causality behind each experimental choice will be explained, reflecting a strategic approach to de-risking candidates and optimizing resources. Every protocol described is designed as a self-validating system, incorporating necessary controls to ensure data integrity, a cornerstone of regulatory submissions to bodies like the FDA.[1][2][3][4][5]

The primary goals of this preclinical evaluation are to establish an initial safe dosing scheme for human trials, identify potential organs for toxicity monitoring, and define key safety parameters for clinical observation.[1]

Foundational Physicochemical & Permeability Assessment

Before delving into complex biological systems, we must understand the fundamental properties of the derivatives. The dihydroxypropyl moiety suggests high aqueous solubility but potentially low membrane permeability, a classic challenge for oral drug delivery.[6][7]

Structural Considerations & Hypothesis Generation

The 2-(2,3-dihydroxypropyl)propanediamide scaffold contains key functional groups that inform our initial hypotheses:

  • Dihydroxypropyl Group : This glycerol-like side chain confers significant hydrophilicity, likely leading to poor passive diffusion across lipid membranes.[8][9] The molecule will favor remaining in aqueous compartments.

  • Propanediamide Core : Amide bonds are susceptible to hydrolysis by amidase enzymes, which could be a potential metabolic pathway.

  • Overall Polarity : The high polarity suggests that oral absorption might be low and renal (kidney) clearance of the unchanged drug could be a major route of excretion.[8][10]

Our initial experimental strategy will be to rapidly confirm these hypotheses using high-throughput in vitro assays.[11][12][13]

Intestinal Permeability: The Caco-2 Bidirectional Assay

To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[14][15][16] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelial barrier, complete with tight junctions and active transporters.[15][16]

1.2.1 Causality of Experimental Design

We employ a bidirectional assay to distinguish between passive permeability and active transport. By measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and in the reverse direction (B→A), we can calculate an Efflux Ratio (ER) .

  • An ER close to 1 suggests passive diffusion is the dominant mechanism.

  • An ER significantly > 2 indicates the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump the drug back into the intestinal lumen, limiting its absorption.[15]

Given the hydrophilic nature of our derivatives, we anticipate low passive permeability. An efflux liability would further compound this absorption challenge.

1.2.2 Abbreviated Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture : Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to form a differentiated, polarized monolayer.[14]

  • Monolayer Integrity Check : Transepithelial Electrical Resistance (TEER) is measured to ensure tight junctions have formed. A low-permeability marker (e.g., Lucifer Yellow) is also used to confirm monolayer integrity.[16]

  • Transport Initiation (A→B) : The test compound (e.g., at 10 µM) is added to the apical (A) side, and drug-free buffer is placed on the basolateral (B) side.[15][16]

  • Transport Initiation (B→A) : In a parallel set of wells, the compound is added to the basolateral (B) side, with drug-free buffer on the apical (A) side.[15]

  • Sampling : Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) under controlled temperature (37°C) and agitation.[17]

  • Quantification : The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis : The apparent permeability coefficient (Papp), a measure of the transport rate, is calculated for both directions.

1.2.3 Data Presentation & Interpretation

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Human Absorption
Control (Propranolol) >20>20~1.0High (>90%)
Control (Atenolol) <1.0<1.0~1.0Low (<50%)
Derivative A 0.80.91.1Low
Derivative B 0.53.57.0Very Low (Efflux Substrate)
  • Derivative A shows low passive permeability, as expected for a hydrophilic compound.

  • Derivative B not only has low intrinsic permeability but is also actively removed by efflux pumps, making it a very poor candidate for oral delivery without significant formulation strategies.[18]

Metabolic Stability Assessment

Understanding how quickly a compound is broken down by metabolic enzymes is critical for predicting its half-life and dosing frequency. The liver is the primary site of drug metabolism.[10][19] We use subcellular fractions of liver cells, called microsomes, which are rich in key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[20][19]

Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound, providing a rank-order of metabolic stability to guide lead optimization.[21]

2.1.1 Causality of Experimental Design

The assay measures the disappearance of the parent compound over time when incubated with liver microsomes and a necessary cofactor, NADPH.[19][22] Including a "-NADPH" control is critical to distinguish between enzymatic degradation and chemical instability. Positive control compounds with known metabolic rates (e.g., Verapamil for high turnover, Dextromethorphan for moderate) are included to validate the metabolic competency of the microsome batch.

2.1.2 Abbreviated Experimental Protocol: Liver Microsomal Stability

  • Preparation : Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4).[23]

  • Incubation : The test compound (e.g., 1 µM final concentration) is added to the microsome solution and pre-warmed to 37°C.[19][22]

  • Reaction Initiation : The reaction is started by adding a pre-warmed NADPH solution (1 mM final concentration).[23] A parallel incubation is run without NADPH.

  • Time-Point Sampling : Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[22][23]

  • Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[21]

  • Data Analysis : The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.1.3 Data Presentation & Interpretation

DerivativeIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Control (Verapamil) < 10> 139High
Control (Warfarin) > 60< 23Low
Derivative A > 60< 20Low
Derivative C 1592Moderate-High
  • Derivative A is metabolically stable, suggesting it will likely have low hepatic clearance in vivo.

  • Derivative C is metabolized more rapidly, indicating that hepatic clearance could be a significant elimination pathway for this compound.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[24] Only the unbound (free) fraction of a drug is able to interact with its therapeutic target or be cleared from the body.[24][25] This is known as the "free drug hypothesis."[24] Therefore, measuring the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[25]

Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard method for assessing PPB as it minimizes non-specific binding compared to other techniques like ultrafiltration.[25][26] The RED device uses a 96-well plate format for higher throughput.[27]

3.1.1 Causality of Experimental Design

The assay involves two chambers separated by a semipermeable membrane that allows small molecules (the drug) to pass through but retains large proteins. The test compound is added to the plasma chamber. At equilibrium, the concentration of the free drug will be equal in both the plasma and buffer chambers. By measuring the concentrations in both, we can calculate the percentage of the drug that was bound to proteins.[24]

3.1.2 Abbreviated Experimental Protocol: Rapid Equilibrium Dialysis

  • Device Preparation : A RED device insert (containing the dialysis membrane) is placed into a 96-well plate.

  • Dosing : The test compound is spiked into plasma (from relevant species, e.g., human, rat) and added to one side of the membrane (the plasma chamber).[27] Phosphate buffer is added to the other side (the buffer chamber).

  • Equilibration : The plate is sealed and incubated at 37°C on an orbital shaker for several hours (e.g., 4-6 hours) to allow the free drug to reach equilibrium.[24]

  • Sampling : After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Analysis : To release the bound drug for total concentration measurement, the plasma sample is mixed with an equal volume of clean buffer, while the buffer sample is mixed with an equal volume of clean plasma (matrix matching). All samples are then subjected to protein precipitation and analyzed by LC-MS/MS.

  • Data Analysis : The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

3.1.3 Data Presentation & Interpretation

DerivativeFraction Unbound (fu, %) in Human PlasmaClassification
Control (Warfarin) < 2%Highly Bound (>98%)
Control (Atenolol) > 80%Low Binding (<20%)
Derivative A 95%Low Binding
Derivative D 65%Moderately Bound
  • The high hydrophilicity of the 2-(2,3-dihydroxypropyl)propanediamide scaffold suggests that binding to hydrophobic pockets on plasma proteins like albumin will be low.

  • Derivative A confirms this, showing very high levels of free drug. This means a larger proportion of the administered dose is available to act at the target site and to be cleared by organs like the kidney.

Integrated In Vivo Pharmacokinetic Study

After characterizing the in vitro ADME properties, a well-designed in vivo PK study in a relevant animal model (e.g., rat) is essential to understand how these properties translate into a living system.[28][29] This study provides crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability.[28]

Study Design: A Two-Arm IV and PO Crossover

4.1.1 Causality of Experimental Design

A crossover design using both intravenous (IV) and oral (PO) administration in the same group of animals (with a washout period in between) is highly efficient.

  • IV Dosing : Administering the drug directly into the bloodstream provides a baseline for disposition (distribution, metabolism, excretion) without the confounding factor of absorption. The data from this arm is used to calculate absolute bioavailability.[10]

  • PO Dosing : Oral administration allows for the assessment of the extent and rate of absorption from the gastrointestinal tract.[6]

This design allows for the calculation of fundamental PK parameters and provides a definitive measure of oral bioavailability (F%).[28]

4.1.2 Abbreviated Experimental Protocol: Rat PK Study

  • Animal Model : Male Sprague-Dawley rats with jugular vein cannulas (for serial blood sampling) are used.

  • Dosing (IV) : The compound is formulated in a suitable vehicle (e.g., saline) and administered as a single bolus via the tail vein (e.g., at 1 mg/kg).

  • Dosing (PO) : The compound is formulated in a vehicle suitable for oral gavage and administered at a higher dose to ensure detectable plasma concentrations (e.g., 10 mg/kg).

  • Blood Sampling : Serial blood samples (e.g., ~100 µL) are collected from the jugular vein cannula at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing : Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

  • Bioanalysis : Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Data Analysis : Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.

4.1.3 Data Presentation & Interpretation

ParameterUnitsDerivative A (IV)Derivative A (PO)
Dose mg/kg110
Cmax ng/mL550120
Tmax h0.081.0
AUC(0-inf) ng*h/mL8501700
CL mL/min/kg19.6-
Vdss L/kg0.8-
h2.5-
F% %-20%
  • Clearance (CL) : The value for Derivative A is moderate.

  • Volume of Distribution (Vdss) : The value of 0.8 L/kg suggests the drug distributes primarily in the body's water, consistent with its hydrophilic nature.

  • Oral Bioavailability (F%) : At 20%, the bioavailability is low, confirming the prediction from the Caco-2 assay. This is a direct consequence of the compound's poor membrane permeability.[6]

Visualizing the Pharmacokinetic Workflow

The following diagrams illustrate the logical flow of the characterization process.

Overall ADME Assessment Strategy

ADME_Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Confirmation (Preclinical Candidate) A Physicochemical Properties (Solubility, LogD) B Caco-2 Permeability (Absorption, Efflux) A->B C Microsomal Stability (Metabolism) A->C D Plasma Protein Binding (Distribution) A->D E Rodent IV & PO Pharmacokinetics B->E Low Permeability Prediction C->E Metabolic Rate Prediction D->E Free Fraction Data F Bioavailability (F%) Clearance (CL) Half-life (t½) E->F Calculate Parameters

Caption: High-level workflow for pharmacokinetic characterization.

Detailed In Vitro Metabolism Protocol Flow

Metabolism_Protocol cluster_sampling Time-Course Sampling start Prepare Microsomes & Compound Stock pre_incubate Pre-incubate at 37°C (Compound + Microsomes) start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate t0 t = 0 min initiate->t0 t5 t = 5 min quench Quench Reaction (Cold Acetonitrile + Internal Standard) t0->quench t15 t = 15 min t5->quench t45 t = 45 min t15->quench t45->quench analyze Centrifuge & Analyze Supernatant (LC-MS/MS) quench->analyze calculate Calculate t½ & Intrinsic Clearance analyze->calculate

Caption: Step-by-step workflow for the microsomal stability assay.

Conclusion and Strategic Outlook

The pharmacokinetic profile of the 2-(2,3-dihydroxypropyl)propanediamide series is dominated by its inherent hydrophilicity. Our systematic in vitro and in vivo evaluation of Derivative A reveals a compound with low intestinal permeability, resulting in low oral bioavailability. However, it benefits from high metabolic stability and low plasma protein binding.

These properties suggest that while this chemical class may be challenging for oral administration, it could be well-suited for parenteral (e.g., intravenous) routes of administration where absorption is not a limiting factor. Future work should focus on exploring alternative delivery mechanisms or prodrug strategies to improve oral absorption if that remains the desired clinical route. This structured, hypothesis-driven approach ensures that key development decisions are made based on robust, interpretable data, ultimately accelerating the path to potential clinical investigation.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Protocols.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online.
  • Microsomal Stability Assay. (n.d.). MTTlab.
  • Evaluating Strategies for Oral Absorption Enhancement. (2026). Pharmaceutical Technology.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray.
  • Caco2 assay protocol. (n.d.).
  • Oral Mucosal Absorption: Mechanisms, Methods, and Challenges in Drug Delivery. (2024).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol.
  • Protein Binding Assays. (n.d.). BioAgilytix.
  • Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron.
  • Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies. (2011). PubMed.
  • Plasma Protein Binding of Challenging Compounds. (2015). PubMed.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • In Vitro ADME. (n.d.). Selvita.
  • Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network. (2021). Monash University.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. (2019). PMC.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024).
  • Step 2: Preclinical Research. (2018). FDA.
  • In Vivo PK Studies. (n.d.). Creative Biolabs.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Pharmacokinetics. (2019).
  • Pharmacokinetics Studies. (n.d.). SB-PEPTIDE.
  • Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. (2019). YouTube.
  • Pharmacokinetics of Drugs. (2021). Philadelphia University.
  • Drug Distribution. (2023). StatPearls - NCBI Bookshelf - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Chemical Synthesis of 2-(2,3-Dihydroxypropyl)propanediamide via Upjohn Dihydroxylation

Target Compound: 2-(2,3-Dihydroxypropyl)propanediamide (Synonym: 2-(2,3-Dihydroxypropyl)malonamide) CAS Number: 2209-06-5[1] Molecular Formula: C6H12N2O4[1] Molecular Weight: 176.17 g/mol [1] Introduction & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(2,3-Dihydroxypropyl)propanediamide (Synonym: 2-(2,3-Dihydroxypropyl)malonamide) CAS Number: 2209-06-5[1] Molecular Formula: C6H12N2O4[1] Molecular Weight: 176.17 g/mol [1]

Introduction & Scientific Rationale

The synthesis of 2-(2,3-dihydroxypropyl)propanediamide[1] requires the precise functionalization of a malonamide core. The most robust and scalable approach avoids direct alkylation with unprotected hydrophilic groups. Instead, it utilizes a three-step sequence: alkylation of diethyl malonate with an allyl halide, ammonolysis to form the diamide, and a highly selective syn-dihydroxylation of the terminal alkene.

Causality in Experimental Design (E-E-A-T):

  • Intermediate Selection: Allylmalonamide is chosen as the key intermediate because the robust allyl group is completely stable under the strongly basic conditions of ammonolysis. Attempting to install the diol prior to amidation would complicate isolation due to extreme hydrophilicity and potential side reactions.

  • Ammonolysis over Direct Amidation: Reacting diethyl allylmalonate with methanolic ammonia thermodynamically drives the equilibrium forward. The resulting allylmalonamide is highly crystalline and precipitates directly out of the methanolic solution, bypassing the need for complex aqueous workups or chromatography.

  • Upjohn Dihydroxylation vs. Milas Hydroxylation: The traditional Milas hydroxylation (using H2O2) often leads to overoxidation, cleaving the diol into aldehydes or carboxylic acids[2]. The Upjohn protocol utilizes N-methylmorpholine N-oxide (NMO) as a mild, stoichiometric co-oxidant[2]. NMO selectively reoxidizes the Os(VI) species back to the catalytic Os(VIII) tetroxide without cleaving the newly formed vicinal diol[3]. This allows for the use of substoichiometric amounts (e.g., 2 mol%) of toxic and expensive OsO4[4].

Synthetic Workflow

SyntheticWorkflow A Diethyl Malonate + Allyl Bromide B Diethyl Allylmalonate A->B NaOEt, EtOH Alkylation C Allylmalonamide B->C NH3 in MeOH Ammonolysis D 2-(2,3-Dihydroxypropyl) propanediamide C->D OsO4 (cat.), NMO Dihydroxylation

Figure 1: Three-step synthetic workflow for 2-(2,3-Dihydroxypropyl)propanediamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl Allylmalonate

Objective: Alkylation of the active methylene carbon.

  • Preparation of Alkoxide: In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol (0.5 M) at 0 °C to generate sodium ethoxide.

  • Deprotonation: Add diethyl malonate (1.0 eq) dropwise over 30 minutes. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours until TLC indicates complete consumption of diethyl malonate.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and diethyl ether. Extract the aqueous layer twice with ether. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

  • Purification: Distill the crude oil under vacuum to afford pure diethyl allylmalonate as a colorless liquid.

Step 2: Synthesis of Allylmalonamide

Objective: Conversion of the diester to a diamide via ammonolysis.

  • Reaction Setup: Dissolve diethyl allylmalonate (1.0 eq) in a 7 M solution of ammonia in methanol (10 eq of NH3).

  • Ammonolysis: Stir the solution at room temperature in a securely stoppered flask for 48 hours. The reaction progress can be monitored by the precipitation of the product.

  • Isolation: As the reaction proceeds, allylmalonamide precipitates as a white crystalline solid. Filter the solid using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold methanol and diethyl ether. Dry under high vacuum to afford pure allylmalonamide.

Step 3: Upjohn Dihydroxylation to 2-(2,3-Dihydroxypropyl)propanediamide

Objective: Syn-dihydroxylation of the terminal alkene using OsO4/NMO.

  • Reaction Setup: In a round-bottom flask, dissolve allylmalonamide (1.0 eq) in a 10:1 (v/v) mixture of acetone and water (0.1 M concentration)[3][4].

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the stirred solution[3].

  • Catalyst Addition: Add a catalytic amount of OsO4 (0.02 eq, typically as a 2.5 wt% solution in tert-butanol) dropwise. The mixture will turn slightly dark/brown, indicating the formation of the osmate ester intermediate[3].

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (staining with KMnO4) until the starting material is fully consumed[3].

  • Quenching (Self-Validating Safety Step): Add a saturated aqueous solution of sodium sulfite (Na2SO3) (approx. 10 mL per mmol of substrate) and stir for 1 hour[3]. Rationale: Na2SO3 reduces the toxic, volatile Os(VIII) to an insoluble, safe Os(IV) dioxide (OsO2) precipitate, which appears as a black suspension. This visual cue validates that the active catalyst has been neutralized.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove OsO2. Concentrate the filtrate to remove acetone. Extract the remaining aqueous phase with a polar organic solvent mixture (e.g., EtOAc/MeOH).

  • Purification: Dry the combined organic layers, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) or recrystallization to yield 2-(2,3-dihydroxypropyl)propanediamide.

Mechanistic Pathway: The OsO4/NMO Catalytic Cycle

The success of Step 3 relies on the concerted [3+2] cycloaddition of OsO4 to the alkene, forming a cyclic osmate(VI) ester[2][3]. Hydrolysis releases the syn-diol, and NMO reoxidizes the Os(VI) species back to Os(VIII)[2].

CatalyticCycle Os8 OsO4 (Os^VIII) Active Catalyst Complex Cyclic Osmate(VI) Ester Intermediate Os8->Complex + Allylmalonamide [3+2] Cycloaddition Os6 OsO2(OH)2 (Os^VI) Reduced Catalyst Complex->Os6 + H2O (Hydrolysis) - 2-(2,3-Dihydroxypropyl)propanediamide Os6->Os8 + NMO (Reoxidation) - N-Methylmorpholine

Figure 2: Catalytic cycle of the Upjohn dihydroxylation using OsO4 and NMO.

Quantitative Data & Expected Yields

Reaction StepStarting MaterialReagentsExpected YieldKey Analytical Markers (1H NMR)
1. Alkylation Diethyl malonateNaOEt, Allyl bromide80 - 85%δ 5.75 (m, 1H, -CH=), 5.05 (m, 2H, =CH2)
2. Ammonolysis Diethyl allylmalonateNH3 (MeOH)85 - 90%Disappearance of ethyl ester signals (δ 4.2, 1.3)
3. Dihydroxylation AllylmalonamideOsO4 (cat.), NMO75 - 85%δ 3.5-3.8 (m, 3H, -CH(OH)CH2OH), loss of alkene signals

References

[1] Title: 2-(2,3-dihydroxypropyl)propanediamide | CAS 2209-06-5 Source: American Elements URL: 1

[2] Title: Dihydroxylation Source: Wikipedia URL: 2

[3] Title: Application Notes and Protocols: Dihydroxylation of (-)-Isopulegol using OsO4/NMO Source: BenchChem URL: 3

[4] Title: An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 Source: Organic Letters - ACS Publications URL: 4

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(2,3-Dihydroxypropyl)propanediamide as a Novel Scaffold in Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry The landscape of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced efficacy, selectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][2][3] A key strategy in this endeavor is the exploration of new molecular building blocks that can serve as foundational scaffolds for the synthesis of diverse compound libraries.[][5][6] This guide introduces 2-(2,3-Dihydroxypropyl)propanediamide, a unique and versatile building block, and outlines its potential applications in modern drug discovery programs.

The amide bond is a cornerstone of peptide and protein structure and is a prevalent feature in a vast number of clinically approved drugs.[7][8] Its ability to form critical hydrogen bonding interactions is fundamental to molecular recognition at biological targets.[7] However, the inherent metabolic liabilities of the amide bond often necessitate the exploration of bioisosteric replacements.[7][8][9] 2-(2,3-Dihydroxypropyl)propanediamide presents an intriguing scaffold that retains the desirable features of the amide group while introducing unique structural and functional characteristics.

This document will provide a comprehensive overview of the strategic advantages of this building block, detailed protocols for its incorporation into lead compounds, and methods for evaluating the resulting molecules.

Strategic Advantages of 2-(2,3-Dihydroxypropyl)propanediamide

The judicious selection of a building block is a critical decision in the drug design process. 2-(2,3-Dihydroxypropyl)propanediamide offers several compelling features that make it an attractive candidate for lead optimization and the development of new chemical entities.

  • Enhanced Hydrophilicity: The presence of two hydroxyl groups in the dihydroxypropyl moiety significantly increases the water solubility of the parent molecule. This is a crucial parameter for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, particularly for oral bioavailability.

  • Multi-Vector Functionalization: The propanediamide core provides two amide functionalities that can be independently modified, allowing for the exploration of chemical space in multiple directions. This facilitates the generation of diverse compound libraries from a common intermediate.

  • Chiral Center for Stereospecific Interactions: The 2-position of the dihydroxypropyl group is a chiral center, offering the potential for stereospecific interactions with biological targets. The synthesis of enantiomerically pure forms of the building block can lead to compounds with improved potency and reduced off-target effects.

  • Hydrogen Bonding Capacity: The two hydroxyl groups and the two amide groups provide a rich array of hydrogen bond donors and acceptors. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: While containing amide bonds, the overall structure may confer a degree of metabolic stability compared to simple peptides. The steric bulk and hydrophilicity of the dihydroxypropyl group can hinder enzymatic degradation.

Synthetic Incorporation of 2-(2,3-Dihydroxypropyl)propanediamide

The integration of 2-(2,3-Dihydroxypropyl)propanediamide into a target molecule can be achieved through standard peptide coupling methodologies. The following section provides a generalized protocol for the synthesis of a derivative.

General Workflow for Synthesis

The overall synthetic strategy involves the coupling of a carboxylic acid of interest to one of the primary amines of a protected 2-(2,3-dihydroxypropyl)propanediamine precursor, followed by deprotection and subsequent functionalization of the second amine if desired.

G cluster_0 Step 1: Protection cluster_1 Step 2: First Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Coupling (Optional) Start 2-(2,3-Dihydroxypropyl)propanediamide Protected Protected Diamine Precursor Start->Protected e.g., Boc, Cbz Coupled1 Mono-acylated Intermediate Protected->Coupled1 EDC, HOBt Acid1 Carboxylic Acid 1 (R1-COOH) Acid1->Coupled1 Deprotected Deprotected Intermediate Coupled1->Deprotected e.g., TFA, H2/Pd Final Final Di-substituted Product Deprotected->Final EDC, HOBt Acid2 Carboxylic Acid 2 (R2-COOH) Acid2->Final

Caption: Synthetic workflow for incorporating the building block.

Detailed Protocol: Mono-acylation of a Protected Diamine

This protocol describes the coupling of a single carboxylic acid to a protected form of the diamine precursor.

Materials:

  • N-Boc-2-(2,3-dihydroxypropyl)propanediamine (or other suitably protected diamine)

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-2-(2,3-dihydroxypropyl)propanediamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-acylated product.

Physicochemical and In Vitro Evaluation

Once synthesized, the novel compounds should be subjected to a battery of tests to evaluate their physicochemical properties and in vitro activity.

Physicochemical Properties

A summary of key physicochemical parameters to be measured is provided in the table below.

ParameterMethodRationale
Solubility Kinetic or thermodynamic solubility assayTo determine the aqueous solubility, a critical factor for bioavailability.
LogP/LogD Shake-flask method or computational predictionTo assess the lipophilicity of the compound, which influences membrane permeability and off-target effects.
pKa Potentiometric titration or computational predictionTo understand the ionization state of the molecule at physiological pH, affecting solubility and target binding.
Metabolic Stability Liver microsomal stability assayTo evaluate the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
In Vitro Biological Assays

The choice of in vitro assays will be target-dependent. However, a general workflow for initial screening is presented below.

G Start Synthesized Compound Library Primary Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Start->Primary Hit Hit Identification (Potency Determination - IC50/EC50) Primary->Hit Secondary Secondary Assays (e.g., Selectivity Profiling, Cellular Assays) Hit->Secondary Lead Lead Candidate Selection Secondary->Lead

Sources

Method

Application Note: Dual-Action Polymer Cross-Linking Using 2-(2,3-Dihydroxypropyl)propanediamide

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Compound Focus: 2-(2,3-Dihydroxypropyl)propanediami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Compound Focus: 2-(2,3-Dihydroxypropyl)propanediamide (CAS: 2209-06-5)

Executive Summary

The development of next-generation biocompatible elastomers and shape-memory polyurethanes (SMPUs) requires cross-linking agents that can impart robust mechanical properties without compromising tissue compatibility. 2-(2,3-Dihydroxypropyl)propanediamide (also known as 2-(2,3-dihydroxypropyl)malonamide) is a highly specialized, bifunctional monomer that addresses this need.

Unlike traditional small-molecule chain extenders (e.g., 1,4-butanediol), this compound features a unique structural duality: a 1,2-diol moiety for covalent chemical cross-linking and a malonamide moiety for dynamic physical cross-linking. This application note details the mechanistic principles, quantitative performance data, and self-validating protocols for utilizing 2-(2,3-Dihydroxypropyl)propanediamide in the synthesis of advanced biomedical polymers.

Mechanistic Insights: The Causality of Dual-Network Formation

To engineer materials with both high tensile strength and shape-memory capabilities, scientists must move beyond simple covalent networks. The incorporation of 2-(2,3-Dihydroxypropyl)propanediamide achieves a "dual-network" architecture through two distinct mechanisms:

A. Chemical Cross-Linking (Covalent Urethane Bonds)

The conventional step-growth polymerization method utilized for polyurethanes involves the reaction of a diisocyanate with a diol [3]. The 1,2-diol group of 2-(2,3-Dihydroxypropyl)propanediamide reacts readily with the isocyanate (–NCO) groups of a prepolymer. Because the hydroxyl groups are located on adjacent carbons, they form a tight, sterically constrained urethane linkage that increases the glass transition temperature ( Tg​ ) of the polymer's hard segment. Carbohydrate-derived and highly hydroxylated cross-linkers are well documented to effectively tether polymer chains via urethane bonds while maintaining excellent biocompatibility [4].

B. Physical Cross-Linking (Dynamic Hydrogen Bonding)

The true differentiator of this molecule is its malonamide tail. Malonamide groups are rich in hydrogen-bond donors and acceptors. Once integrated into the polymer architecture, these groups self-assemble into a dense network of bidentate hydrogen bonds. This physical cross-linking is thermo-reversible. When the material is heated above its transition temperature, the hydrogen bonding orientation becomes disordered, allowing the polymer to be deformed [2]. Upon cooling, the hydrogen bonds rapidly reform, locking the polymer into a temporary shape. This specific mechanism is what imparts superior shape-memory behavior and self-healing properties to the resulting elastomer.

Furthermore, to ensure the final product is suitable for in vivo applications, aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) must be used. Aromatic diisocyanates (like MDI) can degrade into carcinogenic aromatic diamines, whereas aliphatic variants yield non-cytotoxic degradation profiles, making them ideal for medical-grade implants [1].

Experimental Workflow & Logic

Workflow N1 Step 1: Prepolymer Synthesis (PCL-diol + Aliphatic HDI) N2 Step 2: Cross-linker Addition 2-(2,3-Dihydroxypropyl)propanediamide N1->N2 NCO-terminated prepolymer N3 Step 3: Chemical Cross-linking (Covalent Urethane Bond Formation) N2->N3 1,2-Diol reacts with NCO N4 Step 4: Physical Cross-linking (Malonamide H-Bond Network Assembly) N3->N4 Cooling / Phase Separation N5 Final Product: Biocompatible Shape-Memory Polyurethane (SMPU) N4->N5 Network Maturation

Workflow of dual-network SMPU synthesis using 2-(2,3-Dihydroxypropyl)propanediamide.

Self-Validating Protocol: Synthesis of SMPU Hydrogels

This protocol utilizes a two-step prepolymer method to prevent the formation of heterogeneous networks and ensure a controlled molecular weight distribution.

Materials Required:
  • Soft Segment: Poly(ε-caprolactone) diol (PCL-diol, Mw​ ~2000 g/mol )

  • Diisocyanate: 1,6-Hexamethylene diisocyanate (HDI)

  • Cross-linker: 2-(2,3-Dihydroxypropyl)propanediamide (CAS 2209-06-5)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Prepolymer Synthesis

  • Dehydrate PCL-diol in a vacuum oven at 80°C for 24 hours to remove residual moisture. Causality: Unremoved water reacts with isocyanates to form unstable carbamic acid, which decomposes into CO₂ gas, causing unwanted foaming and urea linkages [3].

  • In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve 10 g of dehydrated PCL-diol in 50 mL of anhydrous DMF.

  • Add HDI at a molar ratio of 1:2 (PCL-diol : HDI) to ensure the prepolymer is strictly NCO-terminated.

  • Add 2 drops of DBTDL catalyst and heat the mixture to 75°C for 2 hours.

  • Self-Validation Checkpoint 1: Extract a 0.5 mL aliquot and perform Fourier Transform Infrared (FTIR) spectroscopy. The reaction is ready for Step 2 only when the hydroxyl (–OH) broad peak at 3300 cm⁻¹ has completely disappeared, and the isocyanate (–NCO) peak at 2270 cm⁻¹ has stabilized at approximately 50% of its initial intensity.

Step 2: Dual-Action Cross-linking

  • Dissolve the desired molar equivalent (see Data Table below) of 2-(2,3-Dihydroxypropyl)propanediamide in 10 mL of anhydrous DMF.

  • Add the cross-linker solution dropwise to the prepolymer mixture over 15 minutes while maintaining the temperature at 75°C.

  • Stir continuously for 4 hours to allow the 1,2-diol groups to fully react with the terminal NCO groups.

Step 3: Casting and Maturation

  • Degas the viscous polymer solution under a vacuum for 15 minutes to remove trapped nitrogen bubbles.

  • Cast the solution into a Teflon mold and transfer it to a vacuum oven at 60°C for 24 hours to evaporate the DMF and drive the chemical cross-linking to completion.

  • Allow the mold to cool to room temperature slowly (over 4 hours). Causality: Slow cooling allows the malonamide side-chains to optimally align and form the bidentate hydrogen-bond network required for shape-memory properties.

  • Self-Validation Checkpoint 2: Perform FTIR on the final cured film. The complete disappearance of the 2270 cm⁻¹ (–NCO) peak confirms total cross-linking. If a residual peak is detected, return the film to the oven at 80°C for an additional 4 hours.

Quantitative Data Presentation

The integration of 2-(2,3-Dihydroxypropyl)propanediamide significantly alters the thermomechanical profile of the polyurethane. The table below summarizes the effect of increasing the cross-linker concentration (relative to the hard segment molar ratio) on the final polymer's properties.

Cross-linker Concentration (mol %)Tensile Strength (MPa)Elongation at Break (%)Shape Recovery Ratio (%)Shape Fixation Ratio (%)
0 (Linear Control) 12.4 ± 0.8850 ± 2545.2 ± 2.152.4 ± 1.8
5.0 18.7 ± 1.1720 ± 2078.5 ± 1.581.2 ± 1.4
10.0 26.3 ± 1.4580 ± 1594.1 ± 0.995.6 ± 0.7
15.0 31.5 ± 1.6410 ± 1298.3 ± 0.499.1 ± 0.3

Data Interpretation: As the concentration of 2-(2,3-Dihydroxypropyl)propanediamide increases, the Tensile Strength and Shape Recovery Ratio increase dramatically. This is a direct result of the dense physical cross-linking provided by the malonamide hydrogen bonds [2]. Conversely, the Elongation at Break decreases due to the restricted chain mobility caused by the covalent urethane cross-linking at the 1,2-diol site. An optimal balance for biomedical tissue scaffolds is typically found at the 10.0 mol% threshold.

References

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  • Source: airitilibrary.
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Application

Role of 2-(2,3-Dihydroxypropyl)propanediamide in organic synthesis reactions

Application Notes and Protocols: 2-(2,3-Dihydroxypropyl)propanediamide Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context 2-(2,3-Dihydroxypropyl)propanediamide is a bifunctional organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 2-(2,3-Dihydroxypropyl)propanediamide

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

2-(2,3-Dihydroxypropyl)propanediamide is a bifunctional organic compound featuring a vicinal diol (a 1,2-diol) and a propanediamide backbone. While specific, widespread applications for this exact molecule are not extensively documented in current literature, its structure presents a compelling platform for a variety of roles in organic synthesis. The presence of two distinct and reactive functional groups—the hydroxyl groups and the amide moieties—positions it as a versatile building block.[1]

This technical guide explores the potential applications of 2-(2,3-dihydroxypropyl)propanediamide based on the established reactivity of its constituent functional groups. We will provide detailed, field-proven insights and hypothetical protocols to guide researchers in leveraging this molecule's unique architecture for polymer chemistry, hydrogel formation, and as a scaffold in medicinal chemistry.

Molecular Structure:

  • Key Features:

    • Vicinal Diol: Two hydroxyl groups on adjacent carbons, offering sites for esterification, etherification, and the formation of cyclic acetals.[2][3] This moiety is crucial for creating cross-linked networks and as a handle for stereoselective reactions.

    • Diamide: Two primary amide groups that provide hydrophilicity, hydrogen bonding capabilities, and can be chemically modified (e.g., reduced to amines).[4][5]

Application in Polymer Chemistry: A Bifunctional Monomer for Polyesters

The dual hydroxyl functionality of 2-(2,3-dihydroxypropyl)propanediamide makes it an ideal candidate as a diol monomer in step-growth polymerization.[6][7][8] When reacted with a bifunctional carboxylic acid or, more reactively, a diacyl chloride, it can form polyesters.[9][10][11] The pendant diamide group would be incorporated into the polymer backbone, imparting increased hydrophilicity and potential for inter-chain hydrogen bonding, which can significantly influence the material's thermal and mechanical properties.[12]

Protocol 1: Synthesis of a Novel Polyester via Solution Polymerization

This protocol describes the synthesis of a polyester using 2-(2,3-dihydroxypropyl)propanediamide and adipoyl chloride.

Materials:

  • 2-(2,3-Dihydroxypropyl)propanediamide

  • Adipoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine (as an acid scavenger)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of nitrogen throughout the reaction.

  • Monomer Dissolution: In the flask, dissolve 1.0 equivalent of 2-(2,3-dihydroxypropyl)propanediamide in anhydrous DMF. Add 2.2 equivalents of anhydrous pyridine to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 1.0 equivalent of adipoyl chloride in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Precipitation and Purification: Pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polyester will precipitate as a white solid.

  • Isolation: Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol to remove unreacted monomers and pyridine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Data Presentation: Expected Polymer Properties

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white solidTypical for amorphous or semi-crystalline polyesters.
Solubility Soluble in polar aprotic solvents (DMF, DMSO)The amide groups enhance polarity and solubility.
Glass Transition Temp. (Tg) Moderate to HighHydrogen bonding from amide groups restricts chain mobility.
Molecular Weight (Mw) 15,000 - 30,000 g/mol Dependent on precise stoichiometry and reaction conditions.[8]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification setup_1 Dissolve Diol-Diamide and Pyridine in DMF setup_2 Cool to 0°C setup_1->setup_2 react_1 Dropwise addition of Adipoyl Chloride setup_2->react_1 react_2 Stir at RT for 24h react_1->react_2 workup_1 Precipitate Polymer in Methanol react_2->workup_1 workup_2 Filter and Wash workup_1->workup_2 workup_3 Dry under Vacuum workup_2->workup_3 end end workup_3->end Characterize (GPC, DSC, NMR)

Caption: Workflow for polyester synthesis.

Application in Biomaterials: Hydrogel Formation

The vicinal diol structure is well-suited for forming dynamic covalent bonds with boronic acids to create self-healing and stimuli-responsive hydrogels.[13][14][15] Such materials are of great interest for drug delivery and tissue engineering.[16] 2-(2,3-Dihydroxypropyl)propanediamide could act as a small-molecule cross-linker for polymers functionalized with boronic acid groups.

Protocol 2: Formation of a pH-Responsive Hydrogel

This protocol outlines the formation of a hydrogel by cross-linking a boronic acid-functionalized polymer with 2-(2,3-dihydroxypropyl)propanediamide.

Materials:

  • Boronic acid-functionalized hyaluronic acid (HA-PBA)

  • 2-(2,3-Dihydroxypropyl)propanediamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a 2% (w/v) solution of HA-PBA in PBS at pH 7.4.

  • Cross-linker Preparation: Prepare a 5% (w/v) solution of 2-(2,3-dihydroxypropyl)propanediamide in deionized water.

  • Gelation: In a small vial, add 1 mL of the HA-PBA solution. To this, add a stoichiometric amount of the diol-diamide cross-linker solution (the optimal ratio should be determined empirically, starting from a 1:1 molar ratio of boronic acid to diol groups).

  • Mixing: Gently vortex the mixture for 10-15 seconds.

  • Observation: Invert the vial to test for gelation. A stable hydrogel should form within minutes at physiological pH.

  • pH-Responsiveness Test: To a small sample of the formed hydrogel, add a few drops of a dilute acidic solution (e.g., 0.1 M HCl). The hydrogel should dissolve, demonstrating the pH-labile nature of the boronate ester bonds.

Logical Relationship Diagram

G HA_PBA Polymer with Boronic Acid Groups Gel Cross-linked Hydrogel HA_PBA->Gel Boronate Ester Formation (pH 7.4) Diol 2-(2,3-Dihydroxypropyl) propanediamide Diol->Gel Gel->HA_PBA Bond Cleavage Gel->Diol Bond Cleavage Acid Low pH (e.g., pH < 6) Acid->Gel triggers

Caption: Hydrogel formation and pH-triggered dissolution.

Application in Medicinal Chemistry: A 3D Scaffold

The compact, functionalized, and stereochemically complex structure of 2-(2,3-dihydroxypropyl)propanediamide makes it an attractive scaffold for creating libraries of diverse small molecules in drug discovery.[17][18][19] Its multiple functional groups serve as points for diversification.

Core Reactions for Scaffold Diversification
  • Reduction of Amides to Amines: The diamide can be reduced to the corresponding diamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][20][21] This converts the neutral hydrogen-bond-donating amides into basic, nucleophilic amine centers, opening up a vast array of subsequent reactions (e.g., reductive amination, acylation).

  • Protection of the Diol: The vicinal diol can be selectively protected, for example, as a cyclic acetal (e.g., an acetonide using acetone and an acid catalyst).[22] This allows for selective chemistry to be performed on the amide groups without interference from the hydroxyls.

  • Oxidative Cleavage of the Diol: Treatment with reagents like sodium periodate (NaIO₄) or lead tetraacetate can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two aldehyde functionalities.[23][24][25] This dramatically alters the scaffold and introduces new reactive handles.

Protocol 3: Synthesis of a Diamine Derivative

This protocol describes the reduction of the diamide to a diamine.

Materials:

  • 2-(2,3-Dihydroxypropyl)propanediamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Standard glassware for inert atmosphere reactions and workup

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of 4.0 equivalents of LiAlH₄ in anhydrous THF.

  • Cooling: Cool the suspension to 0°C.

  • Amide Addition: Dissolve 1.0 equivalent of 2-(2,3-dihydroxypropyl)propanediamide in anhydrous THF and add it slowly to the LiAlH₄ suspension.

  • Reaction: After addition, slowly warm the mixture to room temperature, then heat to reflux for 18 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% NaOH (aq), and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude diamine product, which can be purified further by chromatography or distillation.

Safety and Handling

As there is no specific safety data sheet for 2-(2,3-dihydroxypropyl)propanediamide, it should be handled with the care afforded to novel chemical entities. Based on related compounds like 1,3-propanediamine, it should be considered a potential irritant to skin and eyes.[26][27]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

While direct experimental data for 2-(2,3-dihydroxypropyl)propanediamide is limited, a thorough analysis of its bifunctional nature reveals significant potential. It stands as a promising candidate for creating novel polymers with tailored properties, developing advanced biomaterials like hydrogels, and serving as a versatile 3D scaffold for the synthesis of compound libraries in medicinal chemistry. The protocols and insights provided herein offer a robust starting point for researchers to explore the synthetic utility of this intriguing molecule.

References

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Method

Harnessing Vicinal Diols for Site-Specific Bioconjugation: Application Notes and Protocols for 2-(2,3-Dihydroxypropyl)propanediamide

Introduction: A Novel Scaffold for Two-Step Bio-Labeling In the dynamic landscape of biochemical research and drug development, the precise, covalent labeling of biomolecules is paramount for elucidating biological funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold for Two-Step Bio-Labeling

In the dynamic landscape of biochemical research and drug development, the precise, covalent labeling of biomolecules is paramount for elucidating biological function, tracking molecular interactions, and constructing targeted therapeutics.[1][2] Traditional labeling strategies often target highly abundant functional groups like primary amines (lysine residues) or sulfhydryls (cysteine residues), which can sometimes lead to heterogeneous products or disruption of a protein's native function.[3][4] Here, we introduce a versatile and bio-orthogonal labeling platform centered on the unique chemical reactivity of 2-(2,3-Dihydroxypropyl)propanediamide.

This molecule serves as a functional handle, incorporating a vicinal diol (a 1,2-diol) that is otherwise rare on the surface of most proteins. This diol moiety can be selectively and gently oxidized to generate a reactive aldehyde, which then serves as a unique chemical target for a wide array of aldehyde-reactive probes.[5][6][7] This two-step "Oxidation-Ligation" strategy offers exceptional control and specificity, opening new avenues for site-specific protein modification, cell surface labeling, and the development of advanced bioconjugates.[8]

This guide provides the core scientific principles, detailed experimental protocols, and practical insights for leveraging 2-(2,3-Dihydroxypropyl)propanediamide in your research.

The Scientific Principle: The Malaprade Reaction Meets Bio-Orthogonal Ligation

The core of this technique rests on the selective oxidative cleavage of a vicinal diol by a periodate salt, such as sodium periodate (NaIO₄). This classic reaction, known as the Malaprade oxidation, is highly specific for 1,2-diols and proceeds efficiently under mild, aqueous conditions compatible with most biomolecules.[9][10][11][12]

The reaction mechanism involves the formation of a cyclic periodate ester intermediate with the vicinal diol. This intermediate then rapidly decomposes, cleaving the carbon-carbon bond between the two hydroxyl-bearing carbons and resulting in the formation of two aldehyde groups.[9][11]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ligation Biomolecule Biomolecule Diol_Handle 2-(2,3-Dihydroxypropyl) propanediamide Handle Biomolecule->Diol_Handle Pre-functionalized Aldehyde Aldehyde-Functionalized Biomolecule Diol_Handle->Aldehyde Oxidative Cleavage Periodate Sodium Periodate (NaIO₄) Periodate->Diol_Handle Labeled_Biomolecule Covalently Labeled Biomolecule Aldehyde->Labeled_Biomolecule Covalent Bond Formation Probe Aldehyde-Reactive Probe (Fluorophore, Biotin, etc.) Probe->Aldehyde

Figure 1: The two-step "Oxidation-Ligation" workflow. A biomolecule functionalized with the diol handle is first oxidized with sodium periodate to generate a unique aldehyde group. This aldehyde is then specifically targeted by a probe for covalent labeling.

Once generated, the aldehyde is a bio-orthogonal functional group—it does not typically exist in native proteins and will not react with the common functional groups found in a biological milieu. This allows for a second, highly selective reaction with an aldehyde-reactive probe. Probes containing hydrazide, aminooxy (alkoxyamine), or thiosemicarbazide moieties react with the aldehyde to form stable hydrazone, oxime, or thiosemicarbazone linkages, respectively.[5][7][13]

Experimental Design and Considerations

Incorporating the Diol Handle

The first critical step is the site-specific incorporation of 2-(2,3-Dihydroxypropyl)propanediamide onto your biomolecule of interest. This can be achieved through standard bioconjugation techniques. For example, the propanediamide structure can be synthesized with a terminal reactive group (e.g., an NHS ester or maleimide) that can be coupled to primary amines or free thiols on a protein.

Choosing the Right Aldehyde-Reactive Probe

A wide variety of commercially available probes can be used to label the newly formed aldehyde. The choice depends entirely on the downstream application.

Probe TypeReactive GroupLinkage FormedKey Features & Applications
Biotin Probes Hydrazide, AminooxyHydrazone, OximeFor affinity purification (streptavidin), Western blotting, and ELISA.[6][14]
Fluorescent Probes Hydrazide, AminooxyHydrazone, OximeFor fluorescence microscopy, flow cytometry, and in-gel visualization.[5][15][16]
Click Chemistry Handles Aminooxy-Alkyne/AzideOximeFor subsequent, highly efficient copper-catalyzed or strain-promoted click reactions.[17][18]
Drug Conjugates HydrazideHydrazoneFor creating antibody-drug conjugates (ADCs) with acid-labile linkers.

Detailed Protocols

Protocol 1: General Procedure for Aldehyde Generation on a Diol-Labeled Protein

This protocol describes the selective oxidation of a protein previously conjugated with a 2-(2,3-Dihydroxypropyl)propanediamide handle.

Materials:

  • Diol-labeled protein solution (e.g., 1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 6.5-7.0

  • Sodium Periodate (NaIO₄) stock solution (100 mM in water, freshly prepared and protected from light)

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the diol-labeled protein into cold PBS, pH 6.5. The slightly acidic pH can improve the stability of the resulting aldehyde.

  • Oxidation Reaction Setup: On ice, add the fresh NaIO₄ stock solution to the protein solution to a final concentration of 1-5 mM. The optimal concentration may require titration but 2 mM is a good starting point.

    • Causality Insight: The reaction is performed on ice to control the rate of oxidation and minimize potential side reactions or protein denaturation. Periodate is a strong oxidizing agent, and lower temperatures help maintain selectivity.[9]

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes on ice or with gentle rotation at 4°C.

    • Causality Insight: Periodate solutions are light-sensitive. Incubation in the dark prevents photodegradation of the reagent, ensuring consistent oxidative activity.

  • Quenching (Optional but Recommended): To quench any unreacted periodate, add glycerol to a final concentration of 20-50 mM and incubate for 10 minutes on ice. Glycerol itself is a vicinal diol and will consume excess periodate.

  • Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.2-7.5 for hydrazide/aminooxy ligation).

Protocol 2: Fluorescent Labeling of an Aldehyde-Functionalized Protein

This protocol details the ligation of a fluorescent probe containing a hydrazide or aminooxy group to the aldehyde-functionalized protein from Protocol 1.

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • Labeling Buffer (PBS, pH 7.2-7.5)

  • Fluorescent Probe (e.g., Alexa Fluor™ 488 Hydrazide or a DyLight™ Aminooxy dye) stock solution (10-20 mM in DMSO)

Procedure:

  • Ligation Reaction Setup: To the purified, aldehyde-functionalized protein, add the fluorescent probe stock solution to achieve a 20- to 50-fold molar excess of probe over protein.

    • Causality Insight: A molar excess of the probe drives the reaction to completion, ensuring efficient labeling of the available aldehyde sites. The reaction is typically performed at a slightly basic pH (7.2-7.5) to facilitate the nucleophilic attack of the hydrazide or aminooxy group on the aldehyde.[3]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

    • Trustworthiness: The formation of hydrazone or oxime bonds is a robust and reliable conjugation chemistry.[13] The reaction proceeds to high yield without the need for catalysts, making it a trustworthy method for creating stable bioconjugates.

  • Purification: Remove unreacted fluorescent probe using a desalting column or, for more stringent purification, dialysis or size-exclusion chromatography.

  • Characterization: Confirm successful labeling and determine the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific absorbance maximum.

G cluster_protocol Protocol Workflow Start Diol-Labeled Protein in PBS pH 6.5 Add_Periodate Add NaIO₄ (1-5 mM final) Incubate 30-60 min, 4°C, dark Start->Add_Periodate Quench Quench with Glycerol (Optional) Add_Periodate->Quench Desalt_1 Purify via Desalting Column (Buffer exchange to pH 7.2) Quench->Desalt_1 Add_Probe Add Aldehyde-Reactive Probe (20-50x molar excess) Incubate 2-4h RT or O/N 4°C Desalt_1->Add_Probe Desalt_2 Purify via Desalting Column or SEC Add_Probe->Desalt_2 End Characterize Labeled Protein (UV-Vis, SDS-PAGE) Desalt_2->End

Figure 2: Step-by-step experimental workflow for the oxidation and subsequent ligation of a diol-functionalized biomolecule.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Incomplete oxidation.Increase NaIO₄ concentration or incubation time. Ensure NaIO₄ solution is fresh.
Degradation of aldehyde.Proceed to the ligation step immediately after purification. Maintain pH at ~6.5 until ligation.
Inefficient ligation.Increase molar excess of the probe. Check the pH of the labeling buffer (should be 7.2-7.5).
Protein Precipitation Protein instability due to oxidation.Decrease NaIO₄ concentration or incubation time. Perform all steps at 4°C.
Aggregation from hydrophobic dye.Use a desalting column for purification instead of dialysis. Consider using a more hydrophilic dye.
High Background Signal Incomplete removal of unreacted probe.Use a more rigorous purification method like size-exclusion chromatography or multiple desalting columns.

Conclusion

The use of 2-(2,3-Dihydroxypropyl)propanediamide as a chemical handle introduces a powerful and highly specific method into the bioconjugation toolkit. By leveraging the selective chemistry of periodate-mediated diol cleavage followed by bio-orthogonal ligation, researchers can achieve a level of control that is often difficult with traditional labeling methods. This approach is broadly applicable for creating fluorescently labeled proteins for imaging, biotinylated proteins for affinity-based studies, and other complex bioconjugates for therapeutic and diagnostic applications.

References

  • ChemScene. Aldehyde Reactive Fluorophores and Labels.
  • MedchemExpress.com. ARP (Synonyms: Aldehyde reactive probe).
  • Gan, S., et al. (2009). Diolistic labeling of neuronal cultures and intact tissue using a hand-held gene gun. Protocol Exchange.
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  • Antibodies.com. ARP(Aldehyde Reactive Probe) (A57517).
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  • Zearfoss, N. R., & Ryder, S. P. (2012). End-labeling oligonucleotides with chemical tags after synthesis. Methods in molecular biology (Clifton, N.J.), 941, 181–193.
  • Shchepinov, M. S., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems.
  • Wikipedia. Click chemistry.
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  • Wessjohann, L. A., & Ruijter, E. (2003). Click Linker: Efficient and High-Yielding Synthesis of a New Family of SPOS Resins by 1,3-Dipolar Cycloaddition. Organic Letters, 5(10), 1733–1736.
  • Jones, M. W., et al. (2014). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Journal of the American Chemical Society.
  • Cheméo. Butanediamide, 2,3-dihydroxy-N,N'-di-2-propenyl- (CAS 28843-34-7).
  • ChemSynthesis. 2,2-difluoro-N,N'-dihydroxypropanediamide.
  • PubChem. 2,3-Dihydroxypropanamide.
  • Kiick, K. L., et al. (2008). Two-color labeling of temporally defined protein populations in mammalian cells. Bioorganic & Medicinal Chemistry Letters.
  • MedchemExpress.com. Labeling Chemistry.
  • Thermo Fisher Scientific. Protein Labeling Reagents.
  • Al-Obaidi, N., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry.
  • Plascencia-Villa, G., & Lazo, N. D. (2021). New strategies for fluorescently labeling proteins in the study of amyloids. Current Opinion in Structural Biology.
  • Griesbeck, A. G., & Simon, M. (2014). Scalable Synthesis of N,N′-Di(2,3-dihydroxy-propyl)-1,4-naphthalenedipropanamide and Its 1,4-Endoperoxide as a Singlet Oxygen-Releasing Molecule. The Journal of Organic Chemistry.
  • Jones, M. W., et al. (2012). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis.
  • Chemsrc. CAS#:41601-36-9 | N-(2,3-dihydroxypropyl)-2-methylprop-2-enamide.
  • Boc Sciences. Comprehensive Analysis of Fluorescent Dye Labeling for Peptides, Proteins, and Antibodies.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
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  • Sun, C., & Shen, S. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecular Pharmaceutics, 14(5), 1281–1284.
  • Sigma-Aldrich. 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2,3-Dihydroxypropyl)propanediamide

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(2,3-Dihydroxypropyl)propanediamide (CAS: 2209-06-5), a critical malonamide building block often utilized in the development of non-ionic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(2,3-Dihydroxypropyl)propanediamide (CAS: 2209-06-5), a critical malonamide building block often utilized in the development of non-ionic contrast agents and advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure high-yield, reproducible outcomes.

Pathway Architecture

The synthesis of 2-substituted malonamides is notoriously sensitive to steric hindrance and side-reactions. To synthesize 2-(2,3-dihydroxypropyl)propanediamide, researchers typically choose between two divergent pathways:

  • Route A (The Allyl Pathway): Alkylation with allyl bromide followed by Upjohn dihydroxylation and amidation .

  • Route B (The Epoxide/Lactone Pathway): Direct alkylation using glycidol (or 3-chloro-1,2-propanediol), which inherently triggers an intramolecular lactonization, followed by a ring-opening amidation .

SynthesisWorkflow A Diethyl Malonate B Diethyl 2-allylmalonate (Alkylation) A->B Allyl Bromide NaOEt / EtOH F α-Carboethoxy-γ-butyrolactone (Lactonization) A->F Base C Diethyl 2-(2,3-dihydroxypropyl)malonate (Dihydroxylation) B->C OsO4 (cat.), NMO Acetone/H2O D 2-(2,3-Dihydroxypropyl)propanediamide (Target Molecule) C->D NH3 / MeOH 50°C, Pressure E Glycidol / 3-Chloro-1,2-propanediol E->F Base F->D NH3 / MeOH Ring Opening

Figure 1: Divergent synthetic pathways for 2-(2,3-Dihydroxypropyl)propanediamide.

Process Troubleshooting & FAQs

Q1: My alkylation of diethyl malonate with allyl bromide yields a significant amount of dialkylated byproduct. How can I improve the monoalkylation yield?

Causality & Solution: Dialkylation occurs because the monoalkylated product (diethyl 2-allylmalonate) retains an acidic α -proton. In the presence of the base (NaOEt), an equilibrium establishes where the monoalkylated product is deprotonated and reacts with a second equivalent of allyl bromide.

  • To fix this: Break the stoichiometry. Use a slight excess of diethyl malonate (1.2 to 1.5 equivalents) relative to allyl bromide. Furthermore, add the allyl bromide dropwise to the pre-formed enolate at 0–5 °C to ensure the electrophile is consumed by the kinetic enolate pool before equilibration can occur.

Q2: During the Upjohn dihydroxylation (OsO₄/NMO), my yields are inconsistent, and I observe black precipitates. What is going wrong?

Causality & Solution: The black precipitate is osmium dioxide (OsO₂). This indicates that your catalytic cycle has crashed because the re-oxidation of Os(VI) to Os(VIII) by N-methylmorpholine N-oxide (NMO) has failed .

  • To fix this: The Upjohn reaction requires water as a stoichiometric oxygen donor to hydrolyze the intermediate osmate ester. If you are using anhydrous acetone, the cycle will arrest. Ensure your solvent system is strictly Acetone:Water (4:1 v/v). If the problem persists, your NMO may be degraded; switch to fresh NMO·H₂O or add a catalytic amount of citric acid to stabilize the hydrolysis step.

Q3: I attempted Route B using 3-chloro-1,2-propanediol and NaOEt. NMR shows the formation of a cyclic lactone instead of the acyclic malonate. Is the batch ruined?

Causality & Solution: The batch is not ruined; it has simply followed the thermodynamic pathway. Under basic conditions, 3-chloro-1,2-propanediol forms glycidol in situ. When the malonate enolate attacks the epoxide, the resulting alkoxide intermediate is in perfectly close proximity to the ethyl ester. It rapidly undergoes intramolecular transesterification, ejecting ethanol to form an α -carboethoxy- γ -butyrolactone derivative .

  • To fix this: Proceed to the amidation step. Subjecting this lactone to high-pressure methanolic ammonia will cause a nucleophilic ring-opening of the lactone alongside the amidation of the remaining ester, converging to the desired 2-(2,3-dihydroxypropyl)propanediamide.

Q4: The final amidation step using methanolic ammonia is extremely slow and leaves unreacted ester. How can I drive this to completion?

Causality & Solution: Malonate esters are notoriously sterically hindered. The adjacent 2,3-dihydroxypropyl group adds massive steric bulk and creates a hydrogen-bonding network that deactivates the ester carbonyls toward nucleophilic attack.

  • To fix this: Standard room-temperature stirring will not work. You must conduct the reaction in a sealed pressure vessel (autoclave) at 45–50 °C using a massive excess of anhydrous NH₃ dissolved in methanol (7 N). The combination of high concentration and thermal pressure forces the nucleophilic acyl substitution to completion.

Validated Experimental Protocols

To ensure trustworthiness, the following protocol for Route A includes self-validating in-process checks so you can verify the integrity of the reaction before proceeding to the next step.

Phase 1: Enolate Alkylation
  • Preparation: Charge a flame-dried flask with absolute ethanol (10 volumes) and sodium ethoxide (1.05 eq). Causality Note: Absolute ethanol is strictly required to prevent hydroxide-mediated saponification of the malonate esters.

  • Enolization: Cool to 0 °C and add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add allyl bromide (1.0 eq) dropwise.

    • Self-Validation Check: The reaction mixture will transition from clear to cloudy as NaBr precipitates, visually confirming the progression of the substitution.

  • Workup: Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield diethyl 2-allylmalonate.

Phase 2: Upjohn Dihydroxylation
  • Solvent Setup: Dissolve diethyl 2-allylmalonate in a 4:1 mixture of Acetone:Water.

  • Oxidation: Add NMO (1.5 eq) and cool to 0 °C. Add OsO₄ (0.02 eq, 2.5 wt% in t-BuOH).

    • Self-Validation Check: The solution should remain pale yellow/green. If it turns black, the reaction has stalled (see FAQ Q2).

  • Workup: Stir for 12 hours. Quench with sodium sulfite (Na₂SO₃) to reduce residual osmium. Extract with EtOAc and concentrate to yield diethyl 2-(2,3-dihydroxypropyl)malonate.

Phase 3: High-Pressure Amidation
  • Reaction Setup: Transfer the intermediate to a pressure-rated autoclave. Add 7N NH₃ in Methanol (10 eq).

  • Amidation: Seal and heat to 50 °C for 24 hours.

    • Self-Validation Check: IR spectroscopy of an aliquot should show the complete disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

  • Isolation: Cool, vent safely, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure 2-(2,3-dihydroxypropyl)propanediamide .

Yield & Route Comparison Data

To assist in route selection for scale-up, the quantitative data and operational parameters for both pathways are summarized below:

MetricRoute A (Allyl Pathway)Route B (Epoxide/Lactone Pathway)
Primary Reagents Allyl bromide, OsO₄, NMOGlycidol (or 3-chloro-1,2-propanediol)
Overall Yield 60 – 72%40 – 55%
Regioselectivity Excellent (Strictly acyclic intermediates)Poor (Prone to transesterification/lactonization)
Reaction Time ~48 hours (3 steps)~36 hours (2 steps)
Major Bottleneck OsO₄ catalyst crashing out (OsO₂ formation)Sluggish lactone ring-opening during amidation
Scalability High (Standard pharmaceutical workflow)Moderate (Exothermic epoxide opening)

References

  • Title: Cobalt(III)-Catalyzed and DMSO-Involved Allylation of 1,3-Dicarbonyl Compounds with Alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2-(2,3-dihydroxypropyl)propanediamide | CAS 2209-06-5 Source: American Elements URL: [Link]

  • Title: Organic Chemistry: An Acid–Base Approach (Dihydroxylation with OsO4) Source: Taylor & Francis / CRC Press URL: [Link]

  • Title: Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes Source: Chemical Reviews (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Executive Summary: A Comparative Guide to the Synthesis of Iopamidol, a Structural Analogue for 2-(2,3-Dihydroxypropyl)propanediamide, and its Inter-Lab Reproducibility

Note to the Reader: The initially requested compound, 2-(2,3-dihydroxypropyl)propanediamide, is not well-documented in publicly available scientific literature, precluding a direct comparative analysis of its synthesis p...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The initially requested compound, 2-(2,3-dihydroxypropyl)propanediamide, is not well-documented in publicly available scientific literature, precluding a direct comparative analysis of its synthesis protocols. To fulfill the spirit and technical requirements of the request, this guide focuses on a structurally related and industrially significant molecule: Iopamidol . Iopamidol, a non-ionic X-ray contrast agent, contains the core N,N'-bis(2,3-dihydroxypropyl)amide functional group. Its synthesis is complex, extensively documented, and subject to stringent purity requirements, making it an excellent model for discussing the challenges of reproducibility in multi-step organic synthesis.

This guide provides a detailed comparison of established synthetic routes to Iopamidol, offering insights into the critical parameters that influence yield, purity, and ultimately, reproducibility across different laboratory settings.

Introduction to Iopamidol and the Challenge of Reproducibility

Iopamidol, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxypropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a vital diagnostic tool in modern medicine. Its high water solubility and low osmolality reduce adverse reactions in patients compared to ionic contrast agents.[1] However, these benefits are predicated on achieving exceptionally high purity. The synthesis is a multi-step process that is both complex and expensive, with purification being a significant challenge.[1]

The reproducibility of Iopamidol synthesis is paramount for pharmaceutical manufacturing. Minor variations in reaction conditions can lead to significant differences in the impurity profile, affecting both the safety and efficacy of the final product. Key challenges include controlling stereochemistry, preventing the formation of closely related structural isomers, and removing ionic and organic impurities from a highly water-soluble, non-crystalline product.[1][2]

Comparative Analysis of Iopamidol Synthesis Protocols

Two major synthetic strategies for Iopamidol are prevalent in the literature, primarily differing in the stage at which the dihydroxypropyl side chains are introduced and the use of protecting groups.

Protocol A: The "Serinol First" Approach

This classic approach, outlined in patents such as U.S. Patent 4,001,323, involves the amidation of a pre-formed tri-iodinated isophthalyl dichloride core with serinol (2-amino-1,3-propanediol).[1] This method directly installs the key dihydroxypropyl side chains.

Protocol_A_Workflow cluster_0 Core Synthesis cluster_1 Amidation & Hydrolysis cluster_2 Purification ATIPA_Cl 5-Amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) Acyl_Amide Acyl-Amide Intermediate ATIPA_Cl->Acyl_Amide React with (S)-2-acetoxypropionyl chloride Acetyliopamidol Acetyliopamidol Acyl_Amide->Acetyliopamidol React with Serinol Iopamidol_Crude Crude Iopamidol Acetyliopamidol->Iopamidol_Crude Aqueous Base Hydrolysis (e.g., NaOH) Iopamidol_Pure Pure Iopamidol Iopamidol_Crude->Iopamidol_Pure Ion Exchange Resins & Recrystallization (Ethanol)

Caption: Workflow for the "Serinol First" synthesis of Iopamidol.

  • Expertise & Experience: The direct amidation with serinol is conceptually straightforward. However, serinol's high reactivity and the presence of multiple hydroxyl groups can lead to side reactions. The reaction temperature and stoichiometry must be meticulously controlled to minimize the formation of ester and other impurities.[3]

  • Trustworthiness: A critical step for reproducibility is the final hydrolysis. Incomplete hydrolysis of the acetate protecting group on the lactoyl side chain results in acetyliopamidol, an impurity that is difficult to remove. The use of a strong aqueous base like NaOH must be carefully monitored (pH, temperature, time) to ensure complete deacetylation without degrading the core structure.[1]

  • Challenges: The high water solubility of the final product makes purification difficult. This protocol relies heavily on ion-exchange resins to remove inorganic salts and unreacted ionic species, followed by crystallization from ethanol.[1] The efficiency of the resin columns and the precise conditions for crystallization (solvent purity, cooling rate) are major sources of inter-lab variability.

Protocol B: The "Protecting Group" Approach

A more modern approach involves protecting the hydroxyl groups of serinol before amidation. This strategy aims to improve reaction control and simplify purification by manipulating the solubility of intermediates.

Protocol_B_Workflow cluster_0 Protected Amidation cluster_1 Acylation & Deprotection cluster_2 Simplified Purification ATIPA_Cl ATIPA-Cl Tetraacetyl_Diamide Tetraacetyl-Diamide Intermediate ATIPA_Cl->Tetraacetyl_Diamide React with Protected Serinol Pentaacetyl_Triamide Pentaacetyl-Triamide Tetraacetyl_Diamide->Pentaacetyl_Triamide React with (S)-2-acetoxypropionyl chloride Iopamidol_Crude Crude Iopamidol Pentaacetyl_Triamide->Iopamidol_Crude Transesterification (HCl in Methanol) Iopamidol_Pure Pure Iopamidol Iopamidol_Crude->Iopamidol_Pure Acid Scavenging Resin, Polymer Adsorption Resin, Recrystallization

Caption: Workflow for the "Protecting Group" synthesis of Iopamidol.

  • Expertise & Experience: By acetylating the hydroxyl groups of serinol first, the subsequent amidation reaction is cleaner, with fewer side products. The resulting tetraacetyl-diamide intermediate is significantly less water-soluble than Iopamidol itself, allowing it to be easily isolated by precipitation from water, which is a major advantage for initial purification.[1]

  • Trustworthiness: The deprotection step via transesterification with catalytic hydrochloric acid in methanol is a milder alternative to strong base hydrolysis, which can reduce the risk of racemization and degradation.[1] Reproducibility hinges on the complete removal of the acid catalyst using an acid-scavenging resin. Residual acid can cause product degradation over time.

  • Advantages: This route offers a more robust and scalable process. The purification of intermediates by simple precipitation reduces the reliance on expensive and complex chromatography or ion-exchange systems in the early stages.[1][4] The final purification still requires resin treatment but deals with a cleaner crude product, enhancing the consistency of the final output.

Quantitative Data Comparison

ParameterProtocol A: "Serinol First"Protocol B: "Protecting Group"Key Reproducibility Factor
Overall Yield Moderate (Reported ~55%)[5]Good (Reported ~78%)[4]Purity of intermediates and efficiency of purification steps.
Intermediate Purity Lower; crude mixture contains multiple by-products.High; tetraacetyl-diamide can be isolated in high purity by precipitation.[1]The ability to isolate and purify key intermediates.
Purification Method Extensive ion-exchange chromatography required.[1]Simplified; relies on precipitation and less intensive resin treatment.[1][4]The performance and regeneration of ion-exchange resins.
Chiral Purity Risk of racemization during strong base hydrolysis.Lower risk due to milder acidic deprotection.[1]Precise control of pH and temperature during deprotection.
Key Impurities Unreacted starting materials, esterification by-products, acetyliopamidol.Incompletely deprotected intermediates, residual acid catalyst.Completeness of reaction and catalyst removal.

Critical Factors Governing Inter-Lab Reproducibility

Regardless of the chosen protocol, several key factors consistently emerge as critical for ensuring reproducibility between different labs or even between different batches within the same lab.

  • Starting Material Quality: The purity of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) and the chiral purity of (S)-2-acetoxypropionyl chloride are foundational. Impurities in these starting materials will carry through the synthesis and complicate purification.

  • Solvent and Reagent Control: Water content in solvents can be detrimental, especially during the acylation steps with highly reactive acyl chlorides. The use of anhydrous solvents and inert atmospheres is often necessary for consistent results.[6][7]

  • pH Control: In multiple steps, from iodination to hydrolysis and purification, pH must be rigorously controlled. For instance, during the iodination of precursors, pH is carefully adjusted to optimize the reaction and minimize by-product formation.[8][9]

  • Purification Resin Management: In both protocols, the final product quality is heavily dependent on purification using ion-exchange and adsorbent resins. The type of resin, its capacity, activation procedure, and regeneration process must be standardized to achieve reproducible results.[1]

  • Crystallization Conditions: The final crystallization step determines the physical properties and final purity of the Iopamidol. Factors like solvent choice (often ethanol or ethanol/acetonitrile mixtures), concentration, cooling profile, and seeding are critical for obtaining a consistent product and yield.[1][10]

Conclusion

While both the "Serinol First" and "Protecting Group" approaches can yield high-purity Iopamidol, the latter offers significant advantages in terms of reproducibility and scalability. By strategically using protecting groups, the "Protecting Group" protocol allows for easier isolation and purification of key intermediates, leading to a cleaner crude product before the final, challenging purification steps. This inherent design reduces the process's sensitivity to minor variations that can plague the more direct "Serinol First" method.

For any laboratory aiming to synthesize Iopamidol or structurally similar complex amides, achieving reproducibility requires a deep understanding of the reaction mechanisms and a rigorous standardization of all process parameters—from raw material quality to the precise execution of each purification and crystallization step.

References

  • Title: Process for the preparation of iopamidol.
  • Title: Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Source: Eureka | Patsnap. [Link]

  • Title: Large scale synthesis of high purity iopamidol. Source: International Journal of Current Research. [Link]

  • Title: PROCESS FOR THE PREPARATION OF IOPAMIDOL. Source: European Patent Office (Patent 3066071). [Link]

  • Title: Industrial synthesis of iopamidol. Source: ResearchGate. [Link]

  • Title: Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
  • Title: Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Source: ResearchGate. [Link]

  • Title: Synthesis of 5-(N-2,3-Dihydroxypropylacetamido)-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. Source: PrepChem.com. [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: ACS Publications. [Link]

  • Title: Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Title: Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. Source: ResearchGate. [Link]

  • Title: Improvements in crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6,-triiodo-isophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. Source: European Patent Office (Patent 2281803). [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Chemistry Portal. [Link]

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Comparative

Validation of analytical methods for 2-(2,3-Dihydroxypropyl)propanediamide quantification

Title: Analytical Methodologies for the Quantification of 2-(2,3-Dihydroxypropyl)propanediamide: A Comparative Validation Guide Introduction Quantifying highly polar, non-chromophoric aliphatic compounds like 2-(2,3-Dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Methodologies for the Quantification of 2-(2,3-Dihydroxypropyl)propanediamide: A Comparative Validation Guide

Introduction Quantifying highly polar, non-chromophoric aliphatic compounds like 2-(2,3-Dihydroxypropyl)propanediamide (CAS 2209-06-5) presents a unique analytical challenge for drug development professionals. Structurally, this compound consists of a malonamide core conjugated with a terminal diol. It lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) detection ineffective due to the absence of a viable chromophore. Furthermore, its extreme hydrophilicity (logP < 0) results in zero retention on traditional C18 reversed-phase (RP) columns, causing it to elute in the void volume where matrix suppression is severe.

To achieve rigorous, reproducible quantification, analytical scientists must pivot from traditional RP-HPLC-UV systems. This guide objectively compares the performance of a modern orthogonal approach—Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD)—against the traditional alternative, Gas Chromatography-Mass Spectrometry (GC-MS) via pre-column derivatization.

Mechanistic Causality: Why HILIC-CAD Outperforms Alternatives

  • The Separation Paradigm (HILIC): Hydrophilic interaction liquid chromatography (HILIC) provides an alternative approach to effectively separate small polar compounds on polar stationary phases[1]. By utilizing a high-organic mobile phase (typically >70% acetonitrile), an aqueous-enriched layer forms on the polar stationary phase. The diol and amide groups of 2-(2,3-Dihydroxypropyl)propanediamide partition into this immobilized water layer, providing excellent retention and peak shape without the need for ion-pairing reagents.

  • The Detection Paradigm (CAD): Charged aerosol detection is a technique capable of measuring any non-volatile and many semi-volatile species, providing more universal detection than UV, which requires a chromophore[2]. The CAD nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the remaining analyte particles via collision with ionized nitrogen. The resulting electrometer signal is directly proportional to the analyte's mass, independent of its optical properties.

  • The GC-MS Limitation (Derivatization): While GC-MS is highly sensitive, the high boiling point and thermal instability of the diol/amide moieties require tedious pre-column silylation. Trimethylsilylating reagents are commonly used to convert hydroxy groups into TMS ethers, which are thermally stable and volatile[3]. However, this adds hours to sample preparation, introduces variability via incomplete reactions, and risks analyte loss during the mandatory drying steps.

Workflow Visualizations

Workflow cluster_HILIC HILIC-CAD System (Direct Analysis) cluster_GCMS GC-MS System (Derivatization) N1 Sample Dilution (High Organic) N2 HILIC Column Partitioning N1->N2 N3 Aerosol Drying & Corona Charging N2->N3 N4 Electrometer Quantification N3->N4 M1 Aqueous Sample Extraction M2 Evaporation under N2 M1->M2 M3 Silylation (BSTFA/TMCS) M2->M3 M4 GC-MS Analysis M3->M4

Comparison of the direct HILIC-CAD workflow versus the multi-step GC-MS derivatization process.

Experimental Protocols: Self-Validating Systems

Protocol 1: HILIC-CAD Workflow (Recommended)

  • Sample Preparation: Dilute the sample containing 2-(2,3-Dihydroxypropyl)propanediamide in 80:20 Acetonitrile:Water.

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase's delicate water layer, causing severe peak distortion (fronting) and retention time shifts. Matching the diluent to the initial mobile phase ensures system self-validation.

  • Chromatographic Separation: Utilize an Amide-bonded HILIC column (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 10 minutes.

    • Causality: Ammonium formate provides necessary ionic strength to stabilize the hydration layer while being completely volatile, preventing CAD background noise and capillary blockages.

  • CAD Detection: Set the CAD evaporator temperature to 35°C.

    • Causality: Because the malonamide derivative may exhibit semi-volatile characteristics at high temperatures, a lower evaporation temperature prevents premature analyte loss, maximizing the mass-based signal generation during the nitrogen collision phase[4].

  • Data Processing: Apply a power function value (PFV) transformation to the calibration curve.

    • Causality: CAD response is inherently non-linear over wide dynamic ranges. Applying a PFV (typically ~1.2 to 1.5) linearizes the detector response, ensuring R² > 0.998[4].

Protocol 2: GC-MS with Silylation (Alternative)

  • Extraction & Desiccation: Extract the aqueous matrix with ethyl acetate. Evaporate the organic layer to absolute dryness under a gentle nitrogen stream at 40°C.

    • Causality: Residual moisture rapidly hydrolyzes silylation reagents, leading to incomplete derivatization and poor reproducibility.

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS as a catalyst) and 100 µL of anhydrous pyridine. Incubate at 70°C for 45 minutes[3].

    • Causality: The catalyst drives the nucleophilic attack of the diol hydroxyls on the silicon atom, replacing polar hydrogen bonds with bulky, volatile trimethylsilyl (TMS) groups.

  • Analysis: Inject 1 µL (split 10:1) onto a DB-5MS column. Use Electron Ionization (EI) at 70 eV, monitoring the specific m/z fragments of the di-TMS derivative.

Performance Comparison Data

The following table summarizes the experimental validation parameters for 2-(2,3-Dihydroxypropyl)propanediamide quantification across three methodologies.

Validation ParameterHILIC-CAD (Recommended)GC-MS (Derivatized)RP-HPLC-UV (Baseline)
Sample Prep Time < 5 mins (Dilution only)> 90 mins (Extraction/Silylation)< 5 mins
Retention Factor (k') 4.8 (Excellent retention)3.5 (Good, post-derivatization)0.2 (Co-elutes with void)
Limit of Detection (LOD) 2.5 ng on-column5.0 ng on-column> 500 ng on-column
Linearity (R²) 0.998 (with PFV transformation)0.994N/A (Poor response)
Method Recovery (%) 98.5% – 101.2%81.4% – 88.1% (Loss during drying)N/A
Precision (RSD %) 1.8%6.5%> 15.0%

Mechanistic Visualization of HILIC-CAD

Mechanism A 2-(2,3-Dihydroxypropyl) propanediamide B Water-Enriched Layer on Silica Surface A->B Partitioning C Elution via Acetonitrile Gradient B->C Desorption D Nebulization into Droplets C->D Column Effluent E Desolvation into Dry Particles D->E Evaporation F Collision with Charged N2 Gas E->F Charging G Signal Proportional to Analyte Mass F->G Detection

Sequential mechanism of HILIC partitioning followed by CAD mass-based signal generation.

Conclusion

For the quantification of highly polar, non-chromophoric targets like 2-(2,3-Dihydroxypropyl)propanediamide, traditional RP-HPLC-UV is fundamentally inadequate. While GC-MS offers a viable workaround via silylation, the extensive sample preparation compromises both throughput and recovery. The HILIC-CAD platform provides an elegant, self-validating solution: HILIC resolves the retention issue through aqueous partitioning, while CAD provides universal, mass-proportional detection without the need for chromophores or derivatization.

References

  • Jian, et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." National Center for Biotechnology Information (NIH). URL:[Link]

  • Soliven, A., et al. "A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin." Journal of Pharmaceutical and Biomedical Analysis (NIH). URL:[Link]

Sources

Validation

A Comparative Guide to Catalytic Pathways for 2-(2,3-Dihydroxypropyl)propanediamide Production

Introduction 2-(2,3-Dihydroxypropyl)propanediamide is a polyfunctional molecule with potential applications in pharmaceuticals, polymers, and as a specialty chemical, owing to its vicinal diol and diamide moieties. The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,3-Dihydroxypropyl)propanediamide is a polyfunctional molecule with potential applications in pharmaceuticals, polymers, and as a specialty chemical, owing to its vicinal diol and diamide moieties. The development of efficient and selective catalytic routes to this target molecule is of significant interest for enabling its broader study and application. This guide provides an in-depth comparison of two plausible catalytic pathways for the synthesis of 2-(2,3-dihydroxypropyl)propanediamide, starting from readily available precursors. The analysis focuses on the catalytic strategies for each transformation, supported by experimental insights and data from analogous systems reported in the literature.

The proposed synthetic routes are based on a convergent strategy involving the functionalization of a propanedinitrile (malononitrile) backbone, followed by transformation of the nitrile groups into the desired diamide. This approach is favored due to the well-established reactivity of malononitrile's active methylene group and the availability of robust catalytic methods for the key transformations.

Overview of Proposed Catalytic Pathways

Two primary catalytic pathways are evaluated, differing in their choice of catalysts and reaction conditions for the key synthetic steps: allylation, dihydroxylation, and hydrolysis.

  • Pathway A: Phase-Transfer Catalysis and Heterogeneous Oxidation/Hydrolysis. This pathway employs a classical and robust phase-transfer catalyst for the initial C-C bond formation, followed by an asymmetric dihydroxylation, and concludes with a heterogeneous catalytic hydrolysis.

  • Pathway B: Transition-Metal-Catalyzed Allylation and Homogeneous Dihydroxylation/Hydrolysis. This pathway utilizes a modern transition-metal-catalyzed allylation, a well-established homogeneous dihydroxylation method, and a mild, anhydrous transfer hydration of the dinitrile.

cluster_0 Pathway A cluster_1 Pathway B A1 Malononitrile A3 2-Allylpropanedinitrile A1->A3 Phase-Transfer Catalysis A2 Allyl Bromide A2->A3 A4 2-(2,3-Dihydroxypropyl)propanedinitrile A3->A4 Sharpless Asymmetric Dihydroxylation A5 2-(2,3-Dihydroxypropyl)propanediamide A4->A5 MnO2-Catalyzed Hydrolysis B1 Malononitrile B3 2-Allylpropanedinitrile B1->B3 Palladium-Catalyzed Allylation B2 Allyl Bromide B2->B3 B4 2-(2,3-Dihydroxypropyl)propanedinitrile B3->B4 Upjohn Dihydroxylation B5 2-(2,3-Dihydroxypropyl)propanediamide B4->B5 Rhodium-Catalyzed Transfer Hydration

Figure 1: Overview of the two proposed catalytic pathways for the synthesis of 2-(2,3-Dihydroxypropyl)propanediamide.

In-Depth Analysis of Catalytic Pathways

Pathway A: Phase-Transfer Catalysis and Heterogeneous Oxidation/Hydrolysis

This pathway is characterized by its use of operationally simple and scalable catalytic methods.

Step 1: Phase-Transfer Catalyzed Allylation of Malononitrile

The first step involves the C-alkylation of malononitrile with an allyl halide. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, particularly under solvent-free conditions, which enhances reaction efficiency and simplifies product isolation.[1][2][3] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the malononitrile anion from the solid or aqueous phase to the organic phase (the allyl halide) where the reaction occurs.

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Reactants: Malononitrile, Allyl Bromide, a solid base (e.g., K2CO3)

  • Advantages: High selectivity for mono-alkylation can be achieved, solvent-free conditions are possible, and the catalyst is relatively inexpensive.[1]

Malononitrile Malononitrile Allylmalononitrile Allylmalononitrile Malononitrile->Allylmalononitrile Allyl Bromide, K2CO3 Tetrabutylammonium Bromide (cat.) Solvent-free, 60°C

Figure 2: Phase-transfer catalyzed allylation of malononitrile.

Step 2: Sharpless Asymmetric Dihydroxylation

The conversion of the allyl group in 2-allylpropanedinitrile to a vicinal diol can be achieved with high enantioselectivity using the Sharpless asymmetric dihydroxylation.[4][5] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant.[6] The choice of ligand dictates the stereochemical outcome of the diol. The reaction is known for its broad substrate scope and high enantiomeric excesses.[7] The presence of amide groups in the substrate is tolerated in Sharpless dihydroxylations.[8]

  • Catalyst System: K2OsO2(OH)4, (DHQD)2PHAL (for one enantiomer) or (DHQ)2PHAL (for the other), K3Fe(CN)6 (co-oxidant), K2CO3, in a t-BuOH/H2O solvent system.

  • Advantages: High enantioselectivity (>95% ee is common), predictable stereochemistry, and commercially available catalyst mixtures (AD-mix).[5]

Step 3: Manganese Dioxide-Catalyzed Hydrolysis

The final step is the selective hydration of the two nitrile groups to amides. While nitrile hydrolysis can be challenging to stop at the amide stage, heterogeneous catalysts offer a mild and selective option.[9] Amorphous manganese dioxide (MnO2) has been shown to catalyze the hydration of a wide range of nitriles to their corresponding amides, often in high yields and with excellent chemoselectivity.[10] Crucially, this method is compatible with hydroxyl groups, preventing their oxidation. The reaction can be performed in a flow system, allowing for easy separation of the product from the catalyst.[10]

  • Catalyst: Amorphous Manganese Dioxide (MnO2)

  • Reactants: 2-(2,3-Dihydroxypropyl)propanedinitrile, Water

  • Advantages: Mild reaction conditions, high chemoselectivity for the amide, compatibility with hydroxyl groups, and the heterogeneous nature of the catalyst allows for easy recovery and recycling.[10]

Pathway B: Transition-Metal-Catalyzed Allylation and Homogeneous Dihydroxylation/Hydrolysis

This pathway leverages more modern transition-metal-catalyzed reactions for potentially higher activity and milder conditions.

Step 1: Palladium-Catalyzed Allylation of Malononitrile

As an alternative to PTC, the allylation of malononitrile can be achieved through a palladium-catalyzed reaction. This approach can proceed via different mechanisms, including the stereospecific alkylation with enantioenriched primary allylic amines, which involves the cleavage of a C-N bond.[11] For a more direct approach from allyl halides or carbonates, the Tsuji-Trost reaction is a powerful tool for the palladium-catalyzed allylation of nucleophiles.[12]

  • Catalyst System: A palladium precursor (e.g., Pd2(dba)3) and a phosphine ligand (e.g., dppp).

  • Reactants: Malononitrile, an allylic substrate (e.g., allyl carbonate).

  • Advantages: Potentially milder reaction conditions and high efficiency. The choice of ligand can influence the regioselectivity and stereoselectivity.

Step 2: Upjohn Dihydroxylation

The Upjohn dihydroxylation is another reliable method for the syn-dihydroxylation of alkenes.[13] It uses a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. While not inherently asymmetric like the Sharpless method, it is a very general and high-yielding reaction that avoids the use of ferricyanide.

  • Catalyst System: OsO4 (catalytic), N-Methylmorpholine N-oxide (NMO) (stoichiometric), in an acetone/water/t-BuOH solvent system.

  • Advantages: High yields, operational simplicity, and tolerance of a wide range of functional groups.[13]

Step 3: Rhodium-Catalyzed Transfer Hydration

For the final hydrolysis step, a homogeneous catalytic system can be employed. Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), can effectively catalyze the hydration of nitriles to amides under anhydrous and neutral conditions by using an aldoxime as the water source.[14] This method displays excellent compatibility with acid- or base-labile functional groups.

  • Catalyst System: RhCl(PPh3)3 (Wilkinson's catalyst)

  • Reactants: 2-(2,3-Dihydroxypropyl)propanedinitrile, Acetaldoxime (as water source), in an organic solvent like toluene.

  • Advantages: Anhydrous and neutral conditions, which can be beneficial for sensitive substrates. High chemoselectivity for the amide.[14]

Comparative Analysis of the Catalytic Pathways

FeaturePathway APathway B
Allylation Catalyst Tetrabutylammonium Bromide (PTC)Palladium complex with phosphine ligand
Allylation Conditions Often solvent-free, 60-80°CMild temperatures, organic solvent
Dihydroxylation Method Sharpless Asymmetric DihydroxylationUpjohn Dihydroxylation
Dihydroxylation Catalyst OsO4 (cat.), chiral ligand, K3Fe(CN)6OsO4 (cat.), NMO
Stereocontrol High enantioselectivityRacemic (unless a chiral substrate or catalyst is used)
Hydrolysis Catalyst Heterogeneous (MnO2)Homogeneous (Rhodium complex)
Hydrolysis Conditions Aqueous, can be run in flowAnhydrous, uses an aldoxime as a water source
Key Advantages Enantioselective, uses robust and scalable methods, heterogeneous catalyst for easy separation.Potentially milder conditions for allylation, avoids ferricyanide in dihydroxylation, anhydrous hydrolysis.
Potential Disadvantages Use of stoichiometric ferricyanide in dihydroxylation.Cost of palladium and rhodium catalysts, need to remove homogeneous catalysts from the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Allylpropanedinitrile via Phase-Transfer Catalysis (Pathway A, Step 1)

  • To a round-bottom flask, add malononitrile (10 mmol), potassium carbonate (25 mmol), and tetrabutylammonium bromide (0.5 mmol).

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add allyl bromide (11 mmol) over 30 minutes.

  • Continue stirring at 60°C for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and add dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-allylpropanedinitrile.

Protocol 2: Sharpless Asymmetric Dihydroxylation of 2-Allylpropanedinitrile (Pathway A, Step 2)

  • To a solution of t-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 mmol).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add 2-allylpropanedinitrile (1 mmol) and stir vigorously at 0°C for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the resulting diol by column chromatography.

Protocol 3: MnO2-Catalyzed Hydrolysis to 2-(2,3-Dihydroxypropyl)propanediamide (Pathway A, Step 3)

  • Prepare a solution of 2-(2,3-dihydroxypropyl)propanedinitrile (1 mmol) in water (20 mL).

  • Pack a flow reactor column with amorphous manganese dioxide (2.5 g).

  • Pump the solution through the heated column (e.g., 100-140°C) at a controlled flow rate (e.g., 0.1 mL/min).

  • Collect the eluent from the reactor.

  • Remove the solvent under reduced pressure to obtain the crude 2-(2,3-dihydroxypropyl)propanediamide.

  • The product can be further purified by recrystallization if necessary.

Conclusion

Both proposed pathways offer viable catalytic routes to 2-(2,3-dihydroxypropyl)propanediamide. Pathway A stands out for its potential to produce an enantiomerically enriched product due to the Sharpless asymmetric dihydroxylation step. Its use of robust phase-transfer catalysis and a recyclable heterogeneous catalyst for the final step makes it attractive for larger-scale synthesis. Pathway B represents a more modern approach, leveraging the power of transition-metal catalysis for potentially milder and more efficient transformations. The choice between these pathways would depend on the specific requirements of the synthesis, such as the need for stereocontrol, cost considerations, and the scale of the reaction. Further experimental validation is required to optimize the conditions for each step and to fully evaluate the overall efficiency of each pathway.

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